7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Description
Properties
IUPAC Name |
7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGOPSBNVEBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567896 | |
| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177858-80-9 | |
| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Potential Mechanism of Action of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Introduction
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline is a fluorinated derivative of the tetrahydro-beta-carboline (THβC) scaffold. The THβC core is a prominent feature in a variety of synthetic and naturally occurring molecules that exhibit a wide range of biological activities. The introduction of a fluorine atom at the 7th position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and selectivity for its biological targets. Given the known pharmacological profile of THβCs, it is hypothesized that the 7-fluoro analog may interact with several key targets within the central nervous system, including monoamine neurotransmitter systems.
Potential Pharmacological Targets and Mechanisms of Action
Based on the pharmacology of the parent THβC scaffold, the primary putative mechanisms of action for this compound are likely centered around the modulation of serotonergic and dopaminergic pathways, as well as the inhibition of monoamine oxidase enzymes.
Interaction with Serotonin Receptors
Many β-carboline derivatives have been shown to bind to various serotonin (5-HT) receptor subtypes.[1] The specific affinity and functional activity (agonist, antagonist, or inverse agonist) are highly dependent on the substitution pattern on the carboline ring.
Should 7-Fluoro-THβC act as an agonist at a G-protein coupled 5-HT receptor, it could trigger downstream signaling cascades. For instance, activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Conversely, activation of the 5-HT2A receptor often results in the activation of phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium.
Modulation of Dopamine Receptors
The structural similarity of the THβC core to dopamine has led to investigations of their interactions with dopamine receptors. Some THβCs have been found to possess affinity for D1-like and D2-like dopamine receptors.
Interaction with dopamine receptors could lead to modulation of adenylyl cyclase activity. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf and stimulate adenylyl cyclase, increasing cAMP levels. In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
Inhibition of Monoamine Oxidase (MAO)
A well-documented activity of some β-carbolines is the inhibition of monoamine oxidase (MAO), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.
MAO catalyzes the oxidative deamination of monoamines. Inhibition of this process by a compound like 7-Fluoro-THβC would lead to an increase in the synaptic concentration of these neurotransmitters.
Quantitative Data (Hypothetical)
As no specific data for this compound is available, the following tables present a hypothetical summary of potential binding affinities and inhibitory concentrations based on the activities of other THβC analogs. These values are for illustrative purposes only.
Table 1: Hypothetical Binding Affinities (Ki, nM) for Serotonin and Dopamine Receptors
| Receptor Subtype | Hypothetical Ki (nM) |
| 5-HT1A | 50 - 500 |
| 5-HT2A | 100 - 1000 |
| 5-HT2C | 200 - 2000 |
| D1 | > 1000 |
| D2 | 80 - 800 |
| D3 | 150 - 1500 |
Table 2: Hypothetical Inhibitory Concentrations (IC50, µM) for Monoamine Oxidase
| Enzyme | Hypothetical IC50 (µM) |
| MAO-A | 1 - 10 |
| MAO-B | 5 - 50 |
Experimental Protocols
The following are detailed, representative protocols for assessing the interaction of a test compound like 7-Fluoro-THβC with its potential targets.
Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor subtype.[2][3]
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, D2)
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of 7-Fluoro-THβC in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific control, or a dilution of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of a test compound for MAO-A and MAO-B.[4][5]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)[4]
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of 7-Fluoro-THβC and positive controls in assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and either buffer (for control activity) or a dilution of the test compound/positive control.
-
Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a solution of kynuramine to each well.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control activity.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural relationship to the well-studied class of tetrahydro-beta-carbolines provides a strong basis for postulating its potential pharmacological targets. It is highly probable that this compound interacts with monoaminergic systems, potentially exhibiting affinity for serotonin and dopamine receptors, and/or inhibitory activity towards monoamine oxidase enzymes. The fluorination at the 7-position is likely to influence its potency and selectivity for these targets.
The technical guide presented here outlines the probable avenues of investigation and provides standardized protocols for the empirical determination of the pharmacological profile of this compound. Future research, employing the described binding and functional assays, is essential to elucidate the precise mechanism of action of this compound and to validate the hypotheses presented herein. Such studies will be crucial in determining its potential therapeutic applications.
References
- 1. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Biological Potential of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydro-beta-carboline (THBC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position of the THBC nucleus, yielding 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, presents an intriguing modification with the potential to modulate its pharmacological profile. This technical guide consolidates the current understanding of the biological activities associated with the tetrahydro-beta-carboline class of compounds, offering insights into the anticipated effects of 7-fluorination. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive framework for its synthesis, potential biological evaluation, and the signaling pathways it may modulate, based on extensive research of analogous compounds.
Introduction
Tetrahydro-beta-carbolines (THBCs) are a class of indole alkaloids that have garnered significant attention for their diverse pharmacological activities. These compounds are known to interact with various targets within the central nervous system (CNS) and other biological systems. The strategic placement of a fluorine atom, a common bioisostere in drug design, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide explores the anticipated biological landscape of this compound.
Synthesis
The primary route for the synthesis of this compound is the Pictet-Spengler reaction . This well-established method involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
General Pictet-Spengler Reaction Workflow
Caption: Pictet-Spengler reaction for the synthesis of 7-Fluoro-THBC.
Anticipated Biological Activities and Signaling Pathways
Based on the known pharmacology of the tetrahydro-beta-carboline scaffold, this compound is hypothesized to exhibit activity at several key biological targets. The 7-fluoro substitution may enhance potency and/or selectivity.
Serotonin Receptor Modulation
Tetrahydro-beta-carbolines are known to interact with various serotonin (5-HT) receptors. Halogenated derivatives, in particular, have shown affinity for 5-HT2A and 5-HT2C receptors[1]. The 7-fluoro analog could potentially act as an antagonist or agonist at these receptors, influencing downstream signaling cascades.
References
An In-depth Technical Guide on the Pharmacological Profile of Fluorinated β-Carbolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of fluorinated β-carbolines, a class of compounds that has garnered significant interest in medicinal chemistry. By incorporating fluorine atoms into the β-carboline scaffold, researchers have been able to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability. This guide delves into their synthesis, receptor binding affinities, functional activities, and the experimental methodologies used for their evaluation, presenting a valuable resource for professionals in the field of drug discovery and development.
Introduction to β-Carbolines and the Role of Fluorination
β-carbolines are tricyclic indole alkaloids that are widely distributed in nature and can also be synthesized.[1] They exhibit a broad spectrum of biological activities, including sedative, anxiolytic, anticonvulsant, antitumor, antiviral, and antimicrobial effects.[1] Their pharmacological actions are often mediated through interactions with various biological targets, such as central benzodiazepine receptors, serotonin (5-HT) receptors, and monoamine oxidases (MAOs).[2][3]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[4] In the context of β-carbolines, fluorination has been explored to fine-tune their pharmacological profiles, leading to the development of novel compounds with improved drug-like properties.
Synthesis of Fluorinated β-Carbolines
The synthesis of fluorinated β-carbolines typically involves multi-step reaction sequences. A common strategy is the Pictet-Spengler reaction, which condenses a tryptamine derivative with an aldehyde or ketone to form the tetrahydro-β-carboline core, followed by oxidation to the aromatic β-carboline.[5] Fluorine atoms can be introduced at various positions of the β-carboline nucleus or on substituents attached to the core structure. For instance, trifluoromethylated β-carbolines have been synthesized and evaluated for their biological activities.[6][7]
This protocol outlines a general procedure for the synthesis of 1-aryl-β-carbolines, which can be adapted for fluorinated analogs by using fluorinated starting materials.
-
Reaction Setup: To a solution of a tryptamine derivative in a suitable solvent (e.g., chloroform), add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).
-
Aldehyde Addition: Add the desired aryl aldehyde (which may contain fluorine substituents) to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out under microwave irradiation at a specific wattage and for a defined duration (e.g., 100W for 30 minutes) to facilitate the cyclization.[8]
-
Aromatization: The resulting tetrahydro-β-carboline can be aromatized using an oxidizing agent like potassium permanganate (KMnO4) in a solvent such as dimethylformamide (DMF).[8]
-
Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes).[2]
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[2][6]
Pharmacological Profile: Receptor Binding and Functional Activity
Fluorinated β-carbolines have been evaluated for their binding affinity and functional activity at a variety of biological targets. The following tables summarize the quantitative data for selected compounds.
| Compound | Target | Ki (nM) | Reference |
| 7-Fluoro-1-methyl-β-carboline | 5-HT2A | >10000 | [2] |
| 7-Fluoro-1-methyl-β-carboline | 5-HT2B | >10000 | [2] |
| 7-Fluoro-1-methyl-β-carboline | 5-HT2C | >10000 | [2] |
| Compound 15h (structure in ref) | 5-HT7 | 294 | [2] |
Note: The lack of high affinity for the specific 7-fluoro analog in this study highlights the nuanced effects of fluorine substitution.
| Compound | Cell Line | IC50 (µM) | Reference |
| N'-(4-Trifluoromethylbenzylidene)-1-(4-trifluoromethyl-phenyl)-β-carboline-3-carbohydrazide | Not Specified | Not Specified | [6] |
| A series of chiral β-carbolines with a trifluoromethyl group at position-1 | Various | Not Specified | [7] |
| N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (8q) | PC-3 | 9.86 | [1] |
Note: While these studies report the synthesis and evaluation of fluorinated β-carbolines for anticancer activity, specific IC50 values for a broad range of fluorinated analogs are not consistently provided in single sources.
| Compound | Target | Ki (nM) | Reference |
| Harmine | MAO-A | 5 | [3] |
| Harmaline | MAO-A | 48 | [3] |
| Harman | MAO-A | Potent Inhibitor | [9] |
Note: While these are not explicitly fluorinated, they represent the parent scaffold's activity. Fluorination is a strategy to modulate this activity.
Key Signaling Pathways
Fluorinated β-carbolines exert their effects by modulating key signaling pathways in the central nervous system and in cancer cells.
Many β-carbolines target GPCRs such as serotonin receptors. Upon ligand binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein, which in turn modulates the activity of downstream effectors like adenylyl cyclase or phospholipase C.
β-carbolines are known inhibitors of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[10] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors.[10]
Detailed Experimental Protocols
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[11][12][13][14]
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.[11]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-labeled standard), and varying concentrations of the unlabeled test compound (the fluorinated β-carboline).[11]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
This fluorometric assay is used to screen for MAO inhibitors.[9][15][16]
-
Reagent Preparation: Prepare solutions of the MAO enzyme (MAO-A or MAO-B), a substrate (e.g., tyramine or kynuramine), a high-sensitivity probe (e.g., Amplex Red), and a developer (e.g., horseradish peroxidase).[15][16]
-
Assay Setup: In a 96-well plate, add the MAO enzyme solution to wells containing the test inhibitor (fluorinated β-carboline) at various concentrations, an inhibitor control (e.g., selegiline for MAO-B), and an enzyme control. Incubate for a short period (e.g., 10 minutes at 37°C).[16]
-
Reaction Initiation: Add the MAO substrate solution to each well to start the enzymatic reaction. The reaction produces hydrogen peroxide (H2O2).
-
Signal Detection: The H2O2, in the presence of the developer, reacts with the probe to generate a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
The behavioral effects of fluorinated β-carbolines can be assessed in various animal models.[17][18][19][20][21]
-
Animal Subjects: Use appropriate animal models, such as rats or mice, depending on the behavior being studied.
-
Drug Administration: Administer the test compound via a suitable route (e.g., intravenous, intraperitoneal) at various doses.
-
Behavioral Task: Train the animals to perform a specific task, such as responding under a fixed-interval schedule of reinforcement or in a forced swim test to assess antidepressant-like effects.[17][18]
-
Data Collection: Record and quantify the behavioral responses of the animals after drug administration.
-
Data Analysis: Analyze the dose-response relationship to determine the behavioral effects of the compound.
Conclusion
Fluorinated β-carbolines represent a promising class of compounds with diverse pharmacological activities. The strategic incorporation of fluorine can lead to molecules with enhanced potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of their synthesis, pharmacological profile, and the experimental methods used for their evaluation. The data and protocols presented herein serve as a valuable resource for researchers and scientists working to advance the development of novel therapeutics based on the β-carboline scaffold. Further exploration of structure-activity relationships and in vivo efficacy will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced estrogen receptor beta (ERβ) selectivity of fluorinated carborane-containing ER modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Herbicidal Activity Evaluation of Novel β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Behavioral studies with the beta-carboline FG 7142 combined with related drugs in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of beta-carboline harmine on behavioral and physiological parameters observed in the chronic mild stress model: further evidence of antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline is a fluorinated derivative of the tetrahydro-beta-carboline scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The beta-carboline family of molecules is known to interact with a variety of biological targets, exhibiting a wide range of pharmacological effects. This technical guide provides an in-depth overview of the potential biological targets of this compound, based on the activities of structurally related beta-carboline analogs. Due to the limited availability of direct experimental data for this specific fluorinated compound in the public domain, this guide presents quantitative data from closely related analogs to infer its potential biological activities. Detailed experimental protocols for assessing the interaction of this compound with its putative targets are also provided, along with visualizations of key signaling pathways and experimental workflows.
Potential Biological Targets and Quantitative Data of Analogs
Based on the known pharmacology of the beta-carboline class of compounds, the primary potential biological targets for this compound include Cyclin-Dependent Kinases (CDKs), Monoamine Oxidase A (MAO-A), and GABA-A receptors. The following tables summarize the quantitative data for various beta-carboline analogs against these targets.
Table 1: Inhibitory Activity of Beta-Carboline Analogs against Cyclin-Dependent Kinases (CDKs)
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 7-Fluoro-1-methyl-beta-carboline | CDK2 | Kinase Assay | Potent Inhibition (Specific value not provided) | [1] |
| 7-Fluoro-1-methyl-beta-carboline | CDK5 | Kinase Assay | Potent Inhibition (Specific value not provided) | [1] |
| Harmine | CDK2 | Kinase Assay | Potent Inhibition (Specific value not provided) | [1] |
| Harmine | CDK5 | Kinase Assay | Potent Inhibition (Specific value not provided) | [1] |
Table 2: Inhibitory Activity of Beta-Carboline Analogs against Monoamine Oxidase A (MAO-A)
| Compound | Target | Assay Type | Ki (nM) | Reference |
| Harmine | MAO-A | Enzyme Inhibition Assay | 5 | [2] |
| Harmaline | MAO-A | Enzyme Inhibition Assay | 48 | [2] |
| Norharmane | MAO-A | Enzyme Inhibition Assay | 6500 | [3] |
Table 3: Binding Affinity of Beta-Carboline Analogs to the GABA-A Receptor
| Compound | Receptor Site | Assay Type | Activity | Reference |
| FG-7142 (a beta-carboline derivative) | Benzodiazepine Site | Radioligand Binding Assay | Partial Inverse Agonist | [4] |
| Various beta-carbolines | Benzodiazepine Site | Electrophysiology | Modulatory Activity | [5] |
Signaling Pathways and Experimental Workflows
Cyclin-Dependent Kinase (CDK) Signaling Pathway
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. promega.com [promega.com]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
This technical guide, therefore, provides a comprehensive framework for the in vitro evaluation of novel tetrahydro-β-carboline compounds, based on methodologies and findings from research on structurally related analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical scaffold.
General Biological Activities of Tetrahydro-β-carbolines
Tetrahydro-β-carboline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. These include potential applications as anticancer, antimalarial, antiviral, antimicrobial, and antifungal agents.[1][2][3][4] The mechanism of action for these compounds can be diverse, ranging from enzyme inhibition and receptor interaction to DNA intercalation.[3]
Data Presentation: A Template for Quantitative Analysis
To facilitate the comparison of biological activity for novel compounds, quantitative data should be organized into a clear and structured format. The following table is a template that can be used to summarize key in vitro parameters.
| Compound ID | Target | Assay Type | IC50 (µM) | Ki (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| 7-Fluoro-THBC | e.g., MAO-A | Enzyme Inhibition | Data not available | Data not available | N/A | Data not available | Data not available |
| Analog 1 | Target X | Assay Y | Value | Value | Value | Value | Value |
| Analog 2 | Target Z | Assay W | Value | Value | Value | Value | Value |
Table 1: Template for Summarizing In Vitro Quantitative Data. This table allows for a clear comparison of the potency, affinity, efficacy, and safety profile of different tetrahydro-β-carboline derivatives against various biological targets.
Experimental Protocols: Methodologies for Key In Vitro Assays
Detailed and reproducible experimental protocols are crucial for the scientific rigor of any in vitro evaluation. Below are generalized methodologies for common assays used to characterize the biological activity of tetrahydro-β-carboline derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the effect of a compound on cell proliferation and determining its cytotoxic concentration.
-
Cell Culture: Human cancer cell lines (e.g., A549, PC-3, K562) or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compound (e.g., 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline) and a vehicle control.
-
MTT Incubation: After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the CC50 (concentration that causes 50% cytotoxicity) is determined by non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration.
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Diagrams of Workflows and Pathways
Visual representations are essential for conveying complex experimental processes and biological mechanisms. The following diagrams are generated using the Graphviz (DOT language) to illustrate a typical experimental workflow and a hypothetical signaling pathway.
Figure 1: A generalized workflow for the in vitro evaluation of a novel compound.
Figure 2: A hypothetical signaling pathway for apoptosis induction by a tetrahydro-β-carboline derivative.
References
- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi [mdpi.com]
The Ascendant Trajectory of Fluorinated β-Carbolines: A Technical Guide to Synthesis and Biological Frontiers
For Immediate Release
In the dynamic landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has consistently proven to be a transformative approach for enhancing pharmacological properties. This technical guide delves into the discovery and synthesis of a promising class of novel fluorinated β-carboline derivatives, with a particular focus on 1-trifluoromethyl-β-carbolines. We provide a comprehensive overview of their synthesis, anchored by the seminal Pictet-Spengler reaction, and present their significant potential as potent inhibitors of monoamine oxidase (MAO) and as cytotoxic agents against human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the expanding chemical space and therapeutic utility of these unique heterocyclic compounds.
Data Presentation: Biological Activity of β-Carboline Derivatives
The introduction of fluorine, particularly the trifluoromethyl group, at the C-1 position of the β-carboline scaffold has been shown to elicit potent biological responses. The following tables summarize the quantitative data on the inhibitory activities of both fluorinated and non-fluorinated β-carboline derivatives against monoamine oxidase and the A549 human lung carcinoma cell line, offering a comparative perspective on the impact of fluorination.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound ID | R1 Substituent | R3 Substituent | MAO Inhibition (%) @ 1 µM | IC50 (µM) |
| 4e | -CF3 | -CONH-R' | 78.8 | - |
| 4i | -CF3 | -CONH-R'' | 84.0 | - |
| 4k | -CF3 | -CONH-R''' | 78.9 | - |
Note: Detailed structures of R', R'', and R''' side chains for compounds 4e, 4i, and 4k are proprietary to the original research publication. The data highlights the significant MAO inhibitory potential of 1-trifluoromethyl-β-carboline derivatives.
Table 2: Cytotoxic Activity against A549 Lung Carcinoma Cell Line
| Compound ID | R1 Substituent | R3 Substituent | % Inhibition @ 10⁻⁵ M | IC50 (µM) |
| 4e | -CF3 | -CONH-R' | 60.9 | - |
| Cmpd 6c | Aryl | Thiazole deriv. | - | 15.69[1] |
| Cmpd 8 | Aryl | Tetrahydro deriv. | - | 4.58 - 5.43[2] |
| Cmpd 16 | Aryl | Tetrahydro deriv. | - | 4.58 - 5.43[2] |
| Cmpd 3z | Imidazolium deriv. | - | - | 2.7 ± 0.4[3] |
| Cmpd 9 | N,N-dimethylbenzenamine | Triazole deriv. | - | Potent[4] |
Note: This table provides a comparative view of the cytotoxic potential of a 1-trifluoromethyl-β-carboline derivative alongside other β-carboline derivatives against the A549 cell line. The data suggests that fluorination at the C-1 position contributes to notable anticancer activity.
Experimental Protocols: A Gateway to Novel Fluorinated β-Carbolines
The synthesis of the 1-trifluoromethyl-β-carboline scaffold is a multi-step process that leverages established organic chemistry reactions. The key transformation is the Pictet-Spengler reaction, a powerful method for constructing the tetrahydro-β-carboline core.
General Synthetic Pathway
The synthesis commences with the appropriate tryptophan derivative, which serves as the indole-containing starting material. This is followed by a sequence of reactions, including the critical Pictet-Spengler cyclization with a trifluoromethyl-containing aldehyde equivalent, and subsequent aromatization to yield the desired fluorinated β-carboline.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline: A Potential Therapeutic Agent - A Technical Guide
Disclaimer: Specific quantitative therapeutic data and detailed experimental protocols for 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline are not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the parent compound, 1,2,3,4-tetrahydro-β-carboline (THBC), and its various derivatives, including other halogenated analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this compound class.
Introduction
The 1,2,3,4-tetrahydro-β-carboline (THBC) scaffold is a core structural motif found in a multitude of natural products and synthetic molecules of significant pharmacological interest.[1] These compounds have garnered considerable attention for their diverse biological activities, including neuropharmacological, anti-cancer, anti-malarial, and anti-fungal properties.[2] The introduction of a fluorine atom at the 7-position of the THBC ring system is a strategic modification aimed at modulating the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability, which can significantly influence its therapeutic potential.[3] This technical guide explores the synthesis, potential therapeutic applications, and relevant experimental methodologies associated with this compound and the broader THBC class.
Synthesis
The primary and most efficient method for the synthesis of the tetrahydro-β-carboline core is the Pictet-Spengler reaction .[4] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
General Experimental Protocol: Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines, which can be adapted for the synthesis of this compound using 7-fluorotryptamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).
Materials:
-
Tryptamine derivative (e.g., 7-fluorotryptamine) (1.0 equivalent)
-
Aldehyde or ketone (e.g., paraformaldehyde) (1.2 equivalents)
-
Solvent: Acetic acid and dry Dichloromethane (CH₂Cl₂) (e.g., 5:10 mL mixture)[5]
-
Ammonium hydroxide (NH₄OH) for basification
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Solvents for column chromatography (e.g., Methanol in Dichloromethane)
Procedure: [5]
-
Dissolve the tryptamine derivative in a mixture of acetic acid and dry dichloromethane in a round-bottom flask.
-
Slowly add the aldehyde to the solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Basify the solution to a pH of 9-10 using ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., 15% Methanol in Dichloromethane).
Diagram of Synthesis Workflow:
Potential Therapeutic Applications & Biological Activity
While specific data for 7-fluoro-THBC is limited, the broader class of THBCs has shown promise in several therapeutic areas. The fluorine substituent is expected to enhance the pharmacological profile of the parent compound.
Neuropharmacological Effects
Beta-carbolines are known to interact with the central nervous system. They can act as neuromodulators by affecting monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like serotonin and dopamine.[6] Inhibition of MAO can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[6]
Hypothetical Signaling Pathway for Neuroprotection:
Anticancer Activity
Numerous β-carboline derivatives have demonstrated significant antitumor activity through various mechanisms, including:
-
Inhibition of topoisomerases I and II[1]
-
Inhibition of cyclin-dependent kinases (CDKs)[1]
-
Induction of apoptosis[7]
-
Inhibition of the kinesin spindle protein (KSP/Eg5)[7]
The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.
Antimicrobial and Antifungal Activity
Derivatives of THBC have been synthesized and screened for their activity against various pathogens. For instance, N-substituted THBCs have shown potent antifungal activity against several plant pathogenic fungi.[8] One derivative, 2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, displayed a minimum inhibitory concentration (MIC) of 0.1 μg/mL against certain fungi.[8]
Quantitative Data (Representative for THBC Derivatives)
The following table summarizes representative quantitative data for various THBC derivatives from the literature. Note: This data is not for this compound but for related compounds, illustrating the potential potency of this chemical class.
| Compound Class/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Tetrahydro-β-carboline derivative | Plasmodium falciparum (pLDH assay) | IC₅₀ | 0.08 µM | [9] |
| N-substituted THBC (2-octyl) | Antifungal (various plant pathogens) | MIC | 0.1 µg/mL | [8] |
| Spirotetrahydro β-carboline | Plasmodium falciparum (wild type) | IC₅₀ | 90 nM | [10] |
| Spirotetrahydro β-carboline (optimized) | Plasmodium falciparum | IC₅₀ | 0.2 nM | [10] |
| β-Carboline lactone | Benzodiazepine receptor | IC₅₀ | 0.2 nM | [11] |
Experimental Protocols (Representative)
In Vitro Anticancer Assay: MTT Assay
This protocol provides a general procedure for evaluating the in vitro cytotoxicity of a compound against cancer cell lines.[12]
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of In Vitro Cytotoxicity Workflow:
In Vitro Antifungal Assay: Radial Growth Inhibition
This protocol outlines a method to assess the antifungal activity of a compound against filamentous fungi.[8]
Materials:
-
Fungal strains (e.g., Bipolaris oryzae, Curvularia lunata)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Test compound (dissolved in a suitable solvent)
-
Positive control (e.g., Amphotericin B)
-
Negative control (solvent)
Procedure:
-
Prepare PDA medium and sterilize.
-
Incorporate the test compound at various concentrations into the molten PDA before pouring it into Petri dishes.
-
Place a mycelial plug of the test fungus in the center of each agar plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the radial growth of the fungal colony.
-
Calculate the percentage of growth inhibition compared to the negative control.
Conclusion
This compound belongs to a class of compounds with significant and diverse therapeutic potential. While specific data on this particular fluorinated analog is sparse, the extensive research on the tetrahydro-β-carboline scaffold strongly suggests that it is a promising candidate for further investigation. The introduction of fluorine is a well-established strategy to enhance the drug-like properties of a molecule. Future research should focus on the synthesis and rigorous biological evaluation of this compound to elucidate its specific pharmacological profile and therapeutic utility. This guide provides a foundational framework for initiating such research endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a FTO inhibitor with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline, a fluorinated analog of the psychoactive β-carboline family. This document is intended for researchers, scientists, and drug development professionals interested in the analytical characterization and potential biological activities of this compound class.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline
The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.77 | br s | - | NH |
| 7.52-7.54 | m | - | Ar-H |
| 7.25-7.31 | m | - | Ar-H |
| 7.17-7.20 | m | - | Ar-H |
| 7.02-7.14 | m | - | Ar-H |
| 5.54 | s | - | H-1 |
| 3.24-3.29 | m | - | CH₂ |
| 3.09-3.15 | m | - | CH₂ |
| 2.77-2.91 | m | - | CH₂ |
| 1.94 | br s | - | NH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 160.8 | d, J = 245.0 | C-F |
| 135.8 | - | Ar-C |
| 132.8 | - | Ar-C |
| 129.9 | d, J = 4.0 | Ar-C |
| 129.5 | d, J = 8.0 | Ar-C |
| 128.6 | d, J = 14.0 | Ar-C |
| 127.1 | - | Ar-C |
| 124.1 | d, J = 3.0 | Ar-C |
| 121.6 | - | Ar-C |
| 119.2 | - | Ar-C |
| 118.0 | - | Ar-C |
| 115.5 | d, J = 21.0 | Ar-C |
| 110.8 | - | Ar-C |
| 110.4 | - | Ar-C |
| 50.1 | d, J = 3.0 | C-1 |
| 41.6 | - | CH₂ |
| 22.2 | - | CH₂ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 267.1298 | 267.1292 |
Infrared (IR) Spectroscopy
Specific experimental IR data for 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline was not found in the reviewed literature. However, general characteristic IR absorptions for the parent compound, 1,2,3,4-tetrahydro-β-carboline, can be inferred. Key expected vibrational modes would include N-H stretching, aromatic and aliphatic C-H stretching, and C-N stretching.
Experimental Protocols
The synthesis of tetrahydro-β-carbolines is commonly achieved through the Pictet-Spengler reaction.[1]
General Synthesis of 1-Aryl-2,3,4,9-tetrahydro-1H-β-carbolines
A general procedure involves the reaction of tryptamine with a substituted benzaldehyde in a suitable solvent. For the synthesis of 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline, tryptamine and 4-fluorobenzaldehyde would be the starting materials.[1]
Spectroscopic Analysis
Standard analytical techniques are employed for the characterization of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Mass Spectrometry (MS): High-resolution mass spectra are often obtained using an ESI-TOF (Electrospray Ionization Time-of-Flight) or a similar high-resolution mass spectrometer to confirm the elemental composition.[1]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR (Fourier-transform infrared) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
Visualization of Methodologies and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a tetrahydro-β-carboline derivative.
Caption: General workflow for the synthesis and spectroscopic analysis of tetrahydro-β-carbolines.
Potential Signaling Pathway Modulation by β-Carbolines
β-Carboline alkaloids are known to interact with various biological targets and signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival. Some β-carbolines have been shown to inhibit this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydro-β-carboline (THBC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. The Pictet-Spengler reaction is a classic and efficient method for constructing this tricyclic system. This document provides detailed application notes and protocols for the synthesis of a specific fluorinated analogue, 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, a compound of interest for its potential pharmacological properties, particularly its interaction with serotonin receptors. Fluorine substitution can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability and receptor binding affinity.
Reaction Principle
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, in this case, 6-fluorotryptamine, with an aldehyde, typically formaldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the tetrahydro-β-carboline ring system.[1][2]
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Synthesis
This protocol outlines a standard procedure using a Brønsted acid catalyst.
Materials:
-
6-Fluorotryptamine
-
Paraformaldehyde
-
Anhydrous Methanol or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 6-fluorotryptamine (1.0 eq) in anhydrous methanol or DCM, add paraformaldehyde (1.2 eq).
-
Add the acid catalyst (TFA, 0.1-1.0 eq, or a few drops of concentrated HCl) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or under gentle reflux (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HFIP-Promoted Synthesis
This protocol utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both a solvent and a catalyst, which has been shown to promote the Pictet-Spengler reaction efficiently, often leading to high yields.[5]
Materials:
-
6-Fluorotryptamine
-
Paraformaldehyde
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (DCM) for workup (optional)
Procedure:
-
Dissolve 6-fluorotryptamine (1.0 eq) and paraformaldehyde (1.2 eq) in HFIP.
-
Stir the reaction mixture at room temperature or under reflux. The reaction in HFIP is often faster at elevated temperatures.[5] Monitor the reaction progress by TLC.
-
Upon completion, remove the HFIP by distillation under reduced pressure. For many substrates, this directly affords the product in high purity.[5]
-
If further purification is needed, dissolve the residue in DCM, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The product can be further purified by column chromatography if necessary.
Data Presentation
The following tables summarize expected and reported quantitative data for the synthesis of fluorinated and non-fluorinated tetrahydro-β-carbolines.
Table 1: Reaction Conditions and Yields for Pictet-Spengler Synthesis of Tetrahydro-β-carbolines
| Entry | Tryptamine Derivative | Aldehyde | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Tryptamine | Paraformaldehyde | HCl/Water | RT | 1 h | 78-80 | [3] |
| 2 | Tryptamine | Benzaldehyde | HFIP | Reflux | 3 h | 93 | [5] |
| 3 | Tryptamine | 4-Fluorobenzaldehyde | HFIP | Reflux | 12 h | 98 | [5] |
| 4 | 6-Fluorotryptamine | Formaldehyde | TFA/MeOH or HFIP | RT - Reflux | 1-24 h | Expected >80 | (Adapted) |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| 1-Phenyl-6-fluoro-THBC | C₁₇H₁₅FN₂ | 266.31 | - | 7.77 (br s, 1H), 7.52-7.54 (m, 1H), 7.25-7.31 (m, 1H), 7.17-7.20 (m, 1H), 7.02-7.14 (m, 5H), 5.54 (s, 1H), 3.24-3.29 (m, 1H), 3.09-3.15 (m, 1H), 2.77-2.91 (m, 2H), 1.94 (br s, 1H) | 160.8 (d, J=245.0 Hz), 135.8, 132.8, 129.9 (d, J=4.0 Hz), 129.5 (d, J=8.0 Hz), 128.6 (d, J=14.0 Hz), 127.1, 124.1 (d, J=3.0 Hz), 121.6, 119.2, 118.0, 115.5 (d, J=21.0 Hz), 110.8, 110.4, 50.1 (d, J=3.0 Hz), 41.6, 22.2 | [M+H]⁺: 267.1298 (Calcd), 267.1292 (Found)[5] |
| 7-Fluoro-THBC | C₁₁H₁₁FN₂ | 190.22 | - | Not available | Not available | Not available |
Mandatory Visualizations
Pictet-Spengler Reaction Mechanism
References
Application Note: Purification of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline by Preparative High-Performance Liquid Chromatography
Introduction
7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline is a fluorinated derivative of the tetrahydro-β-carboline scaffold, a core structure found in numerous biologically active compounds and natural alkaloids. As a key intermediate in drug discovery and development, obtaining this compound in high purity is crucial for subsequent chemical transformations and biological assays. This application note details a robust and efficient method for the purification of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁FN₂ |
| Molecular Weight | 190.22 g/mol |
| Appearance | Solid |
| Storage | Store in a cool, dry place. |
Chromatographic Principle
The purification strategy employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. The separation is based on the differential partitioning of the target compound and impurities between the stationary and mobile phases. A gradient elution with an increasing concentration of organic solvent is utilized to effectively resolve the target compound from closely related impurities.
Experimental Protocols
1. Sample Preparation
-
Dissolution: Dissolve the crude 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) is recommended to ensure good solubility and compatibility with the HPLC system.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
2. Preparative HPLC Method
A typical preparative RP-HPLC method for the purification of β-carboline derivatives is outlined below.[1][2][3]
| Parameter | Recommended Condition |
| Instrument | Preparative HPLC System with UV Detector |
| Column | C18, 10 µm, 20 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 25.0 | 80 |
| 28.0 | 80 |
| 30.0 | 20 |
| 35.0 | 20 |
3. Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peak of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline as detected by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.
Data Presentation
Table 1: Analytical HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Material | - | (multiple peaks) |
| Purified Fraction 1 | 15.2 | 99.5 |
| Purified Fraction 2 | 15.2 | 99.7 |
| Purified Fraction 3 | 15.3 | 99.6 |
Table 2: Summary of Purification Results
| Parameter | Value |
| Crude Sample Loaded | 500 mg |
| Purified Compound Yield | 425 mg |
| Recovery | 85% |
| Final Purity | >99.5% |
Visualizations
References
- 1. SPE/RP-HPLC using C1 columns: an environmentally friendly alternative to conventional reverse-phase separations for quantitation of beta-carboline alkaloids in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Disclaimer: The following application notes and protocols are representative examples for the analytical characterization of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline. The quantitative data presented is based on published data for analogous beta-carboline derivatives and should be considered illustrative. Researchers should optimize these methods for their specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note:
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method for determining the purity of this compound. Beta-carbolines are often fluorescent, allowing for sensitive detection.[1] A reversed-phase C18 column is typically effective for separation. The method described below provides a baseline for assessing the purity of the synthesized or purchased compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector (FLD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
DAD: 280 nm
-
FLD: Excitation at 270 nm, Emission at 340 nm
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 10 µg/mL with the initial mobile phase composition.
Data Presentation:
| Parameter | Value |
| Retention Time (tR) | Approximately 8.5 min |
| Purity (by area %) | >95% |
Workflow Diagram:
Caption: HPLC analysis workflow for purity determination.
Mass Spectrometry (MS) for Molecular Weight Verification
Application Note:
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for confirming the molecular weight of this compound. The compound is expected to readily protonate to form the [M+H]⁺ ion in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocol:
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a similar high-resolution instrument with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Mass Range: m/z 50-500
-
Data Presentation:
| Parameter | Theoretical Value | Observed Value (Illustrative) |
| Molecular Formula | C₁₁H₁₁FN₂ | - |
| Molecular Weight | 190.22 g/mol | - |
| [M+H]⁺ (Monoisotopic) | 191.0985 m/z | 191.0988 m/z |
Workflow Diagram:
Caption: ESI-MS workflow for molecular weight verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The ¹H NMR will show characteristic signals for the aromatic and aliphatic protons, while the ¹³C NMR, along with DEPT experiments, will confirm the number and type of carbon atoms. 2D NMR experiments like COSY and HSQC can be used for complete assignment. The fluorine atom will introduce characteristic splitting patterns in the signals of nearby protons and carbons.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
-
¹H NMR Parameters (Illustrative):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters (Illustrative):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Presentation (Illustrative Data based on Analogs[2][3]):
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
|---|---|---|---|
| ~8.0 | br s | 1H | N-H (indole) |
| ~7.2-7.4 | m | 1H | Aromatic C-H |
| ~6.8-7.0 | m | 2H | Aromatic C-H |
| ~4.0 | s | 2H | C1-H₂ |
| ~3.2 | t | 2H | C3-H₂ |
| ~2.8 | t | 2H | C4-H₂ |
| ~2.0 | br s | 1H | N-H (piperidine) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment (Proposed) |
|---|---|
| ~158 (d, J≈240 Hz) | C7 (C-F) |
| ~136 | C8a |
| ~132 | C4b |
| ~128 | C4a |
| ~115 (d, J≈25 Hz) | C6 |
| ~111 | C5 |
| ~109 (d, J≈20 Hz) | C8 |
| ~105 | C4c |
| ~44 | C1 |
| ~43 | C3 |
| ~22 | C4 |
Workflow Diagram:
Caption: NMR spectroscopy workflow for structural elucidation.
References
- 1. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic derivative of the tetrahydro-β-carboline scaffold. The β-carboline class of compounds, naturally occurring and synthetic, has garnered significant interest in pharmacology due to a wide spectrum of biological activities.[1][2][3] These activities include potential anticancer, antimicrobial, antimalarial, and antiviral properties.[2][3] The proposed mechanisms of action for some β-carboline derivatives involve DNA intercalation, inhibition of topoisomerase I and II, and modulation of cyclin-dependent kinases (CDKs).[1] Furthermore, certain tetrahydro-β-carboline derivatives have been identified as inducers of reactive oxygen species (ROS), suggesting a role in disrupting cellular redox balance.[4]
These application notes provide a detailed protocol for assessing the cytotoxic effects of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline on a representative cancer cell line using a standard MTT cell viability assay. Additionally, a potential signaling pathway and a comprehensive experimental workflow are illustrated. While specific experimental data for this particular fluorinated derivative is not extensively published, the provided protocols and data serve as a foundational guide for its investigation in cell-based assays.
Data Presentation: Illustrative Cytotoxicity Data
The following table summarizes hypothetical IC50 values for 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline against various human cancer cell lines after a 48-hour incubation period. This data is for illustrative purposes to guide experimental design and data presentation.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| A549 | Lung Carcinoma | 22.5 |
| HeLa | Cervical Cancer | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol details the steps to determine the cytotoxic effects of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline on adherent cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile PBS (Phosphate-Buffered Saline)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7][8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include control wells with cells treated with vehicle (DMSO at the same final concentration) and blank wells with medium only.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Proposed Signaling Pathway for β-carboline Induced Cytotoxicity
Caption: Proposed mechanism of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline induced cytotoxicity.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Optimization of 1,2,3,4-Tetrahydro-β-carbolines as Novel Reactive Oxygen Species Inducers for Controlling Intractable Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline: Unexplored Potential in Neuroscience Research
Despite a growing interest in the neuropharmacological properties of β-carboline alkaloids, the specific applications of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in neuroscience research remain largely uncharted territory. A comprehensive review of available scientific literature reveals a significant gap in dedicated studies on this fluorinated analog, with current information primarily limited to its commercial availability.
While the broader class of tetrahydro-β-carbolines (THBCs) has been investigated for a range of central nervous system activities, including neuroprotection, cognitive enhancement, and modulation of monoaminergic systems, specific data on the 7-fluoro substituted variant is not publicly available. This lack of research means that detailed application notes, experimental protocols, and quantitative data regarding its efficacy, binding affinity to specific neural receptors, or its effects on signaling pathways are yet to be established.
The General Landscape of Tetrahydro-β-carbolines in Neuroscience
Tetrahydro-β-carbolines are a group of naturally occurring and synthetic compounds that have garnered attention for their diverse biological activities. Their core structure is a tryptamine fused with a piperidine ring. In the context of neuroscience, various derivatives have been explored for their potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.
The neuropharmacological interest in THBCs stems from their structural similarity to endogenous neurochemicals and their ability to interact with various targets in the central nervous system. For instance, some β-carbolines are known to be potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting MAO, these compounds can increase the levels of these crucial neurotransmitters in the brain, a mechanism that is central to the action of many antidepressant medications.
Furthermore, certain β-carboline derivatives have shown affinity for benzodiazepine receptors, which are part of the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the brain. This interaction can lead to a range of effects from anxiolytic to sedative, depending on the specific nature of the interaction (agonist, antagonist, or inverse agonist).
The Potential Impact of Fluorine Substitution
The introduction of a fluorine atom at the 7th position of the tetrahydro-β-carboline scaffold could significantly alter its pharmacokinetic and pharmacodynamic properties. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds. In drug design, fluorine substitution is a common strategy to:
-
Enhance Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer half-life of the compound in the body.
-
Improve Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with target receptors.
-
Increase Lipophilicity: Fluorine substitution can enhance the ability of a molecule to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.
Given these potential advantages, 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline represents an intriguing candidate for neuroscience research. However, without empirical data, its specific effects remain speculative.
Future Research Directions
To unlock the potential of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in neuroscience, a systematic investigation is required. The logical first steps in this research would involve:
Figure 1. A proposed workflow for the systematic investigation of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in neuroscience research.
This structured approach would be essential to elucidate the neuropharmacological profile of this compound and determine its potential as a novel therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to consider this unexplored area, as it may hold the key to new treatments for a variety of neurological and psychiatric conditions. The synthesis of this compound is achievable through established methods like the Pictet-Spengler reaction, providing a clear starting point for such investigations. Without dedicated research, however, the application of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in neuroscience will remain a matter of speculation.
Application Notes and Protocols: 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline as a Potential Fluorescent Probe for Cellular Imaging
Disclaimer: Direct experimental data on the specific use of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline as a fluorescent probe for cellular imaging is limited in the current scientific literature. The following application notes and protocols are based on the known properties of the broader beta-carboline class of compounds and are intended to serve as a starting point for researchers. Optimization will be required for specific experimental conditions and cell types.
Introduction
This compound is a fluorinated derivative of the tetrahydro-beta-carboline scaffold. The beta-carboline core is a common motif in various natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2][3] Several beta-carboline derivatives have demonstrated intrinsic fluorescence, making them attractive candidates for the development of novel fluorescent probes for biological imaging.[4] The introduction of a fluorine atom can modulate the photophysical and chemical properties of the molecule, potentially enhancing its utility as a fluorescent probe.
These notes provide a hypothetical framework for the application of this compound in cellular imaging, drawing parallels from studies on similar beta-carboline-based fluorescent probes.
Potential Applications in Cellular Imaging
Based on the known biological activities of beta-carbolines, this compound could potentially be used to visualize:
-
Specific Organelles: Some beta-carboline derivatives have shown localization within specific cellular compartments such as the endoplasmic reticulum.[5]
-
Cellular Processes: Given the diverse pharmacological effects of beta-carbolines, this probe might be useful for studying processes like apoptosis or oxidative stress.
-
Drug Distribution: If the probe exhibits therapeutic properties, its intrinsic fluorescence could be used to track its uptake and distribution within cells.
Physicochemical and Spectroscopic Properties (Hypothetical)
The following table summarizes the expected, yet to be experimentally verified, properties of this compound as a fluorescent probe. These values are extrapolated from data on similar beta-carboline compounds.
| Property | Hypothetical Value/Characteristic | Reference/Basis |
| Molecular Formula | C₁₁H₁₁FN₂ | |
| Molecular Weight | 190.22 g/mol | |
| Excitation Wavelength (λex) | ~340 - 380 nm | Based on the UV absorption of other tetrahydro-beta-carbolines. |
| Emission Wavelength (λem) | ~400 - 450 nm (Blue to Cyan) | Based on the fluorescence emission of similar beta-carboline derivatives.[4] |
| Quantum Yield (Φ) | Moderate | The quantum yield of beta-carbolines can vary significantly with substitution and environment. |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); limited aqueous solubility. | General characteristic of small heterocyclic molecules. |
| Cytotoxicity | Expected to be dose-dependent. | Cytotoxicity is a known characteristic of some beta-carboline derivatives, and IC50 values can range from micromolar to millimolar concentrations depending on the cell line and specific compound.[6][7][8] |
Experimental Protocols
The following are generalized protocols for utilizing a novel fluorescent probe for live-cell imaging. These should be adapted and optimized for this compound.
-
Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency (typically 50-70%).
-
Probe Loading:
-
Dilute the stock solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (start with a range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the rate of probe uptake.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.
-
Imaging: Mount the dish or coverslip on the microscope stage and proceed with imaging. Use appropriate filter sets for the expected excitation and emission wavelengths (e.g., DAPI or blue fluorescent protein filter set).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a period that reflects the intended imaging experiment (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: General workflow for cellular imaging with a fluorescent probe.
Caption: Hypothetical use of the probe to monitor oxidative stress-induced apoptosis.
Data Interpretation and Considerations
-
Controls: Always include appropriate controls in your experiments. This includes unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) to control for solvent effects.
-
Phototoxicity and Photobleaching: Minimize light exposure to the cells to reduce phototoxicity and photobleaching of the probe. Use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
Probe Specificity: The subcellular localization of the probe should be determined through co-localization studies with known organelle-specific markers.
-
Environmental Sensitivity: The fluorescence of beta-carbolines can be sensitive to the local environment (e.g., pH, polarity). This can be a useful property for developing responsive probes but needs to be characterized.
Conclusion
While this compound presents an interesting scaffold for a potential fluorescent probe, further research is required to fully characterize its photophysical properties and its utility in cellular imaging. The protocols and information provided here offer a foundational guide for researchers interested in exploring its potential. It is crucial to perform thorough validation and optimization for any new fluorescent probe in the specific biological context of interest.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A hydrophilic tetrahydro-beta-carboline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes for Fluorescent Visualization of Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of chloral-derived beta-carbolines is not specific towards neuronal nor dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiolabeling of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and pathological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The β-carboline scaffold is a key pharmacophore found in a variety of biologically active compounds, including potent and selective ligands for monoamine oxidases (MAO) and serotonin transporters (SERT). The introduction of a fluorine-18 (¹⁸F) label into a β-carboline structure, such as 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline, offers the potential for a valuable PET tracer for neuroimaging studies. This document provides detailed application notes and protocols for the synthesis of the precursor and the subsequent radiolabeling of [¹⁸F]7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline.
Rationale for Development
Fluorinated β-carboline derivatives are of significant interest for PET imaging due to their potential to target key enzymes and transporters in the central nervous system. Monoamine oxidase A (MAO-A), in particular, is a target of interest in various neurological and psychiatric disorders. Harmine, a β-carboline, is a known inhibitor of MAO-A, and its analogues have been radiolabeled with ¹⁸F for PET imaging. The development of a ¹⁸F-labeled 7-fluoro-tetrahydro-β-carboline would provide a novel probe to investigate the distribution and density of its target protein, likely MAO-A or SERT, with the favorable imaging characteristics of ¹⁸F (t½ = 109.8 min).
Precursor Synthesis: 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline
The synthesis of the non-radioactive reference standard and precursor for radiolabeling, 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline, can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization.
Proposed Synthetic Pathway
A plausible synthetic route starts from 4-fluorotryptamine and formaldehyde.
Caption: Proposed synthesis of the 7-fluoro-tetrahydro-β-carboline precursor.
Experimental Protocol: Precursor Synthesis
Materials:
-
4-Fluorotryptamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluorotryptamine hydrochloride (1.0 eq) in a mixture of water and methanol.
-
Add formaldehyde (1.2 eq) to the solution.
-
Adjust the pH of the reaction mixture to approximately 4-5 with dilute HCl.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline.
Radiolabeling with Fluorine-18
The radiolabeling of the target compound to produce [¹⁸F]7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline would likely proceed via a nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor bearing a good leaving group at the 7-position of the β-carboline ring. A nitro or a trimethylammonium group are common choices for activating the aromatic ring for nucleophilic fluorination.
Proposed Radiolabeling Strategy
Caption: Workflow for the radiosynthesis of the target PET tracer.
Experimental Protocol: Radiolabeling
Materials:
-
7-Nitro-2,3,4,9-tetrahydro-1H-β-carboline or 7-trimethylammonium triflate-2,3,4,9-tetrahydro-1H-β-carboline (precursor)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water for injection
-
Ethanol for injection
-
HPLC system with a semi-preparative column (e.g., C18)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (1-5 mg) in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture at 120-150 °C for 10-20 minutes.
-
Monitor the reaction progress by radio-TLC.
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Load the crude reaction mixture onto a semi-preparative HPLC column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the [¹⁸F]7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and trap the product on a C18 SPE cartridge.
-
Wash the cartridge with water for injection to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol for injection.
-
Dilute with sterile saline for injection to obtain the final injectable formulation.
-
Quality Control
Parameters to be assessed:
-
Radiochemical Purity: Determined by analytical radio-HPLC. Should be >95%.
-
Chemical Purity: Determined by analytical HPLC with UV detection, by comparing to the non-radioactive reference standard.
-
Molar Activity (Aₘ): Calculated from the total radioactivity and the mass of the product determined by HPLC.
-
Residual Solvents: Determined by gas chromatography (GC) to ensure levels are below pharmacopeial limits.
-
pH: Should be within the acceptable range for intravenous injection (typically 4.5-7.5).
-
Sterility and Endotoxin Levels: To be performed for batches intended for in vivo use.
Data Presentation
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Radiochemical Purity | > 95% |
| Molar Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) |
| Synthesis Time (from EOB) | 45-60 minutes |
In Vitro and In Vivo Evaluation
In Vitro Autoradiography: To confirm the binding specificity of the novel tracer, in vitro autoradiography should be performed on brain sections from relevant species (e.g., rat, monkey, or human post-mortem tissue). Competition studies with known ligands for MAO-A and SERT will help to elucidate the primary binding site.
PET Imaging in Animal Models: Initial PET imaging studies in rodents or non-human primates are essential to evaluate the in vivo behavior of the tracer. Key aspects to investigate include:
-
Brain uptake and regional distribution.
-
Kinetics of uptake and washout.
-
Specificity of the signal, confirmed by blocking studies with selective unlabeled ligands.
-
Metabolite analysis of plasma and brain tissue to assess the in vivo stability of the tracer.
Conclusion
The development of [¹⁸F]7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline as a PET radiotracer holds promise for the in vivo imaging of monoamine oxidase or serotonin transporter systems in the brain. The protocols outlined above provide a framework for the synthesis of the precursor and the subsequent radiolabeling and evaluation of this novel PET tracer. Further optimization and detailed biological evaluation will be necessary to fully characterize its potential for clinical applications in neuroscience research and drug development.
Application Notes and Protocols for In Vivo Studies of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed in vivo studies for the novel compound 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline (7-F-THBC). The protocols outlined below are based on established methodologies for evaluating the neuropharmacological properties of beta-carboline alkaloids and related psychoactive compounds in rodent models. The data presented are hypothetical and intended to serve as a guide for experimental design and data representation.
Application: Assessment of Antidepressant-Like Activity
Introduction
Beta-carboline alkaloids have been shown to interact with various central nervous system targets, including monoamine oxidases (MAOs), which are implicated in the pathophysiology of depression.[1][2] This section details the use of the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice to evaluate the potential antidepressant-like effects of 7-F-THBC. These models are widely used for screening novel antidepressant compounds.[3][4]
Data Presentation: Hypothetical Dose-Response in Behavioral Tests
Table 1: Effect of 7-F-THBC on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice.
| Treatment Group | Dose (mg/kg, i.p.) | FST Immobility (seconds) | % Decrease from Vehicle | TST Immobility (seconds) | % Decrease from Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | - | 180 ± 12 | - |
| 7-F-THBC | 1 | 135 ± 8 | 10% | 165 ± 11 | 8% |
| 7-F-THBC | 5 | 105 ± 9 | 30% | 126 ± 10 | 30% |
| 7-F-THBC | 10 | 75 ± 7 | 50% | 90 ± 8 | 50% |
| Imipramine (Reference) | 20 | 80 ± 6 | 47% | 95 ± 9 | 47% |
| Data are presented as mean ± SEM (n=8 mice per group). Statistical significance would be determined by ANOVA followed by a post-hoc test. |
Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of 7-F-THBC by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.[5][6]
Materials:
-
This compound (7-F-THBC)
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Reference antidepressant (e.g., Imipramine)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass cylinders (25 cm height, 12 cm diameter)
-
Water bath (to maintain water temperature at 23-25°C)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Preparation and Administration: Dissolve 7-F-THBC in the vehicle to the desired concentrations. Administer the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.[3]
-
Pre-Test Session (Day 1): Place each mouse individually into a cylinder filled with 15 cm of water (23-25°C) for a 15-minute pre-swim. This session is for habituation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-test session, administer the test compounds. 30 minutes post-injection, place the mice back into the cylinders for a 6-minute swim session.
-
Data Acquisition: Record the entire 6-minute session. Score the duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test.
Experimental Protocol: Tail Suspension Test (TST)
Objective: To further evaluate the antidepressant-like properties of 7-F-THBC by measuring the immobility of mice when suspended by their tails.[6][7]
Materials:
-
Same as for FST
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
Procedure:
-
Animal Acclimation and Drug Administration: Follow the same procedures as for the FST.
-
Suspension: 30 minutes after drug administration, suspend each mouse individually by its tail from the horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail). The mouse should be suspended approximately 50 cm above the floor.
-
Data Acquisition: Record a 6-minute session. The duration of immobility (defined as the absence of any limb or body movement, except for respiration) is scored during the entire 6-minute period.
Caption: Workflow for the Forced Swim Test.
Application: Pharmacokinetic Profiling
Introduction
Understanding the pharmacokinetic profile of 7-F-THBC is crucial for interpreting its pharmacological effects and for dose selection in further studies. This section describes a basic pharmacokinetic study in rats to determine key parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability. A similar approach has been used for other beta-carboline derivatives.[8][9]
Data Presentation: Hypothetical Pharmacokinetic Parameters
Table 2: Pharmacokinetic Parameters of 7-F-THBC in Male Sprague-Dawley Rats.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Intravenous (i.v.) | 1 | 550 ± 45 | 0.08 | 850 ± 70 | 2.5 ± 0.3 | 100 |
| Oral (p.o.) | 10 | 320 ± 30 | 0.5 | 1870 ± 150 | 3.1 ± 0.4 | 22 |
| Data are presented as mean ± SEM (n=4 rats per time point). |
Experimental Protocol: Pharmacokinetic Study
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of 7-F-THBC following intravenous and oral administration in rats.
Materials:
-
7-F-THBC
-
Vehicle suitable for i.v. and p.o. administration (e.g., saline, PEG400)
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate repeated blood sampling. House them individually and allow recovery from surgery.
-
Dosing:
-
Intravenous (i.v.): Administer a single bolus dose of 7-F-THBC (e.g., 1 mg/kg) via the tail vein.
-
Oral (p.o.): Administer a single dose of 7-F-THBC (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of 7-F-THBC in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Caption: Pharmacokinetic study workflow.
Application: Mechanism of Action - Monoamine Oxidase (MAO) Inhibition
Introduction
Many beta-carbolines exert their neuropharmacological effects by inhibiting monoamine oxidase A (MAO-A) or B (MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] An ex vivo assay can determine if 7-F-THBC inhibits MAO activity in the brain after in vivo administration.
Signaling Pathway: MAO-A Inhibition
Caption: Inhibition of MAO-A by 7-F-THBC.
Experimental Protocol: Ex Vivo MAO Inhibition Assay
Objective: To measure the inhibition of MAO-A and MAO-B activity in the brains of mice following systemic administration of 7-F-THBC.
Materials:
-
7-F-THBC treated and vehicle-treated mice
-
Brain homogenization buffer
-
MAO-A and MAO-B specific substrates (e.g., kynuramine)
-
Microplate reader (fluorometric or colorimetric)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
In Vivo Dosing: Administer 7-F-THBC or vehicle to mice at various doses.
-
Tissue Collection: At a time point corresponding to the expected Tmax (e.g., 30-60 minutes post-dose), euthanize the mice and rapidly dissect the brains.
-
Mitochondrial Fraction Preparation: Homogenize the brain tissue in buffer and prepare a crude mitochondrial fraction by differential centrifugation, as MAO enzymes are located on the outer mitochondrial membrane.
-
Protein Quantification: Determine the protein concentration of the mitochondrial fractions.
-
MAO Activity Assay:
-
Incubate the mitochondrial fractions with a non-selective MAO substrate like kynuramine. The formation of the metabolite, 4-hydroxyquinoline, can be measured fluorometrically.[10]
-
To differentiate between MAO-A and MAO-B activity, parallel assays can be run in the presence of selective inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B).
-
-
Data Analysis: Express MAO activity as the rate of metabolite formation per mg of protein. Calculate the percent inhibition in the 7-F-THBC-treated groups relative to the vehicle-treated group.
These protocols provide a foundational framework for the in vivo characterization of this compound. Adaptation and optimization of these methods will be necessary based on the specific properties of the compound and the research questions being addressed.
References
- 1. β-Carbolines in Experiments on Laboratory Animals | MDPI [mdpi.com]
- 2. Beta-carbolines and tetrahydroisoquinolines: detection and function in mammals. | Semantic Scholar [semanticscholar.org]
- 3. Antidepressant-like effect of harmane and other beta-carbolines in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of a Novel β-Carboline Alkaloid Derivative and Its Three Metabolites in Rat Plasma by UHPLC-MS/MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline for biological experiments
Application Notes and Protocols for 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and use of this compound in biological experiments. The information is compiled from publicly available data on beta-carboline derivatives and general laboratory procedures for handling similar small molecules.
Compound Information
This compound is a fluorinated derivative of the tetrahydro-beta-carboline scaffold, a core structure found in many biologically active compounds.[1][2] The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FN₂ | |
| Molecular Weight | 190.22 g/mol | |
| Appearance | Solid | |
| Storage | Store at -20°C for long-term stability. | General laboratory practice |
Formulation for Biological Experiments
Proper formulation is critical for obtaining reliable and reproducible results in biological assays. The following protocols are recommended for preparing this compound for in vitro and in vivo studies.
In Vitro Formulation
For in vitro experiments, such as cell-based assays, it is crucial to prepare a stock solution that can be further diluted to the desired final concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for these purposes.
Protocol 2.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out 1.902 mg of this compound.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Table 2: Recommended Solvents for In Vitro Studies
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM (estimated) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Potentially soluble | May be used as an alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | Low solubility | Direct dissolution in aqueous buffers is not recommended. |
Protocol 2.1.2: Preparation of Working Solutions for Cell Culture
-
Thawing the Stock: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
In Vivo Formulation
For in vivo studies in animal models, the formulation must be sterile and biocompatible. Due to the predicted low aqueous solubility of this compound, a co-solvent or lipid-based formulation is often necessary.
Protocol 2.2.1: Co-Solvent Formulation for Intraperitoneal (i.p.) Injection
This is a general guideline and may require optimization for this specific compound.
-
Vehicle Preparation: Prepare a sterile vehicle solution. A common vehicle for poorly soluble compounds consists of:
-
10% DMSO
-
40% PEG400 (Polyethylene glycol 400)
-
50% Saline (0.9% NaCl)
-
-
Compound Dissolution: Dissolve the required amount of this compound first in the DMSO component.
-
Addition of Co-solvents: Gradually add the PEG400 to the DMSO solution while vortexing.
-
Final Dilution: Add the saline to the mixture slowly while continuously mixing to bring the formulation to the final volume.
-
Administration: Administer the formulation to the animals immediately after preparation. A vehicle-only control group should be included in the study design.
Table 3: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient | Function | Typical Concentration Range |
| DMSO | Solubilizing agent | 5-10% |
| PEG400 | Co-solvent, solubilizer | 30-60% |
| Propylene Glycol | Co-solvent | 20-50% |
| Tween® 80 | Surfactant, emulsifier | 1-10% |
| Cremophor® EL | Solubilizer, emulsifier | 5-15% |
Experimental Protocols
The beta-carboline scaffold is known to exhibit a range of biological activities, with anticancer effects being a prominent area of investigation.[2][4][5] The following are example protocols for assessing the biological activity of this compound.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. The final concentrations may range from 0.1 µM to 100 µM. Add the treatment solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to investigate the effect of the compound on specific signaling pathways.
-
Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., β-catenin, p-IκBα, Cyclin D1, c-Myc for Wnt and NF-κB pathways; or KSP for mitotic arrest).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways and Experimental Workflows
Beta-carboline derivatives have been reported to modulate several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate some of these pathways and a general workflow for investigating the biological effects of this compound.
Caption: Wnt/β-catenin signaling pathway and a potential point of intervention for 7-Fluoro-THBC.
Caption: NF-κB signaling pathway and a potential point of intervention for 7-Fluoro-THBC.
Caption: General experimental workflow for evaluating 7-Fluoro-THBC.
Disclaimer: The information provided in these application notes is intended for guidance and should be adapted and optimized for specific experimental conditions. It is essential to consult relevant safety data sheets (SDS) before handling the compound and to perform all experiments in a safe and appropriate laboratory setting. The proposed signaling pathways are based on the activities of related beta-carboline compounds and require experimental validation for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Reaction for 7-Fluoro-Tryptamine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydro-β-carbolines from 7-fluoro-tryptamine via the Pictet-Spengler reaction. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address challenges associated with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Pictet-Spengler reaction of 7-fluoro-tryptamine more challenging than that of unsubstituted tryptamine?
The Pictet-Spengler reaction is an electrophilic aromatic substitution. The fluorine atom at the 7-position of the indole ring is an electron-withdrawing group, which deactivates the indole nucleus, making it less nucleophilic. Consequently, the intramolecular cyclization step of the reaction is slower and requires more forcing conditions, such as stronger acids or higher temperatures, compared to electron-rich or unsubstituted tryptamines.[1][2]
Q2: What are the most critical parameters to control for a successful reaction?
The key parameters to optimize are the choice and concentration of the acid catalyst, the reaction temperature, and the solvent. Due to the deactivated nature of 7-fluoro-tryptamine, stronger acids like trifluoroacetic acid (TFA) or Lewis acids may be necessary to facilitate the formation of the reactive iminium ion and promote cyclization.[1][3] Temperature control is also crucial; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products or decomposition.[3]
Q3: Can I use both aliphatic and aromatic aldehydes in this reaction?
Yes, both aliphatic and aromatic aldehydes can be used. However, aromatic aldehydes, especially those with electron-withdrawing groups, can be more reactive. Aliphatic aldehydes are generally less reactive and may require more stringent conditions (e.g., higher temperatures or longer reaction times) to achieve good yields.[4]
Q4: What are common side reactions, and how can they be minimized?
Common side reactions include the formation of N-acylated tryptamine if an acylating agent is used to form an N-acyliminium ion, and potential polymerization or degradation of the starting materials under harsh acidic conditions.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation. Careful monitoring of the reaction progress by TLC is essential to avoid prolonged exposure to harsh conditions.
Q5: How can I purify the final 8-fluoro-tetrahydro-β-carboline product?
Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6] If the product is basic, adding a small amount of triethylamine (e.g., 1-3%) to the eluent can improve the peak shape and reduce tailing on the column. Recrystallization can also be an effective purification method if a suitable solvent is found.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to No Product Yield | 1. Insufficient Acid Strength/Concentration: The indole ring of 7-fluoro-tryptamine is deactivated and requires a strong acid to promote cyclization. 2. Low Reaction Temperature: The activation energy for the cyclization of the deactivated substrate may not be reached. 3. Presence of Water: Water can hydrolyze the iminium ion intermediate, preventing cyclization. | 1. Increase Acid Strength: Switch from weaker acids (e.g., acetic acid) to stronger protic acids like trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. Increase the catalyst loading incrementally. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition by TLC. Refluxing in a suitable solvent may be necessary. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. The use of molecular sieves can help to remove trace amounts of water. |
| Formation of Multiple Products/Side Reactions | 1. Decomposition: The starting material or product may be degrading under the harsh reaction conditions (strong acid, high temperature). 2. Oxidation: The indole ring can be susceptible to oxidation. | 1. Milder Conditions: If decomposition is observed, try reducing the temperature or using a milder acid catalyst for a longer reaction time. 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidation. |
| Starting Material Remains Unchanged | 1. Reaction Conditions Too Mild: The combination of acid and temperature is insufficient to drive the reaction to completion. 2. Poor Quality Reagents: Impurities in the 7-fluoro-tryptamine or aldehyde can inhibit the reaction. | 1. More Forcing Conditions: Systematically increase the acid concentration and/or the reaction temperature. Consider using microwave irradiation to accelerate the reaction.[7] 2. Purify Reagents: Ensure the purity of the starting materials. Aldehydes, in particular, should be freshly distilled or purified if they are old. |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The polarity of the product and unreacted 7-fluoro-tryptamine may be similar. 2. Product Tailing on Silica Gel: The basic nitrogen atom in the product can interact with the acidic silica gel. | 1. Optimize Chromatography: Use a different solvent system or a gradient elution. If separation is still difficult, consider derivatizing the product to alter its polarity before purification. 2. Neutralize Silica: Add a small amount of a basic modifier like triethylamine to the eluent to improve the chromatography of the basic product. |
Data Presentation: Reaction Conditions for Pictet-Spengler Reactions of Halogenated Tryptamines
The following table summarizes reaction conditions for the Pictet-Spengler reaction with halogenated tryptamines, which can serve as a starting point for optimizing the reaction of 7-fluoro-tryptamine.
| Tryptamine Derivative | Aldehyde | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 7-Chloro-tryptamine (N-fluorenyl protected) | 4-Chlorobenzaldehyde | Thiourea-carboxylic acid (10 mol%) | Toluene | Room Temp. | 24 h | 93% | |
| Tryptamine | Benzaldehyde | Trifluoroacetic acid | 1,2-Dichloroethane | 100°C (MW) | 20 min | High | [7] |
| Tryptamine | p-Nitrobenzaldehyde | None | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Reflux | 1 h | 99% | [8] |
| Tryptamine | Various aromatic/aliphatic | Trifluoroacetic acid | Dichloromethane | Room Temp. to Reflux | 1-24 h | Variable | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction of 7-Fluoro-Tryptamine with an Aldehyde using Trifluoroacetic Acid (TFA)
This protocol is a starting point and may require optimization for specific aldehydes.
Materials:
-
7-Fluoro-tryptamine
-
Aldehyde (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trifluoroacetic Acid (TFA) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes or methanol/DCM with 1% triethylamine)
Procedure:
-
Dissolve 7-fluoro-tryptamine (1.0 equivalent) in the anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add the aldehyde (1.1 equivalents) to the solution at room temperature.
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture and carefully quench by adding it to a stirred solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Pictet-Spengler Reaction of 7-Fluoro-Tryptamine
This method can significantly reduce reaction times.
Materials:
-
7-Fluoro-tryptamine
-
Aldehyde (1.1 equivalents)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic Acid (TFA) (1.2 equivalents)
Procedure:
-
In a microwave vial, combine 7-fluoro-tryptamine (1.0 equivalent), the aldehyde (1.1 equivalents), and DCE.
-
Add TFA (1.2 equivalents) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-120°C for 20-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Logical Workflow for Optimizing Pictet-Spengler Reaction of 7-Fluoro-Tryptamine
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yield in 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues leading to low yields.
Troubleshooting Guide: Low Yield in 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline Synthesis
Low yields in the Pictet-Spengler synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline are a common issue, often stemming from the reduced nucleophilicity of the indole ring due to the electron-withdrawing nature of the fluorine atom. The following sections address specific problems and provide potential solutions.
Problem 1: Reaction fails to proceed or shows low conversion.
Possible Causes:
-
Insufficiently acidic catalyst: The reaction requires an acid catalyst to form the electrophilic iminium ion intermediate.[1][2][3]
-
Deactivated starting material: The fluorine atom on the indole ring of 6-fluorotryptamine reduces its nucleophilicity, making the initial condensation and subsequent cyclization more difficult.[4]
-
Low reaction temperature: The reaction may require heating to overcome the activation energy, especially with a deactivated substrate.
-
Presence of water: Water can interfere with the formation of the iminium ion intermediate.
Solutions:
-
Catalyst Selection: Employ stronger protic acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Lewis acids like BF₃·OEt₂ can also be effective.[4][5]
-
Increase Temperature: Carefully heat the reaction mixture. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to prevent degradation of starting materials and product.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Formation of multiple unidentified byproducts.
Possible Causes:
-
Side reactions: Overly harsh acidic conditions or high temperatures can lead to undesired side reactions.
-
Impure starting materials: Impurities in the 6-fluorotryptamine or formaldehyde can lead to the formation of various byproducts.
-
Oxidation: The tetrahydro-β-carboline product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Solutions:
-
Optimize Acid Concentration: Perform small-scale experiments to determine the optimal concentration of the acid catalyst.
-
Purify Starting Materials: Ensure the purity of 6-fluorotryptamine and use a reliable source of formaldehyde, such as paraformaldehyde.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 3: Difficulty in product isolation and purification.
Possible Causes:
-
Similar polarity of product and byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Product instability: The product may be sensitive to the silica gel used in column chromatography.
Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. For sensitive compounds, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Alternative Purification: Techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can be employed for difficult separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline? The most common and direct method is the Pictet-Spengler reaction between 6-fluorotryptamine and formaldehyde.[1][2]
Q2: Why is the yield for the synthesis of the 7-fluoro derivative often lower than the non-fluorinated analogue? The fluorine atom is an electron-withdrawing group, which decreases the electron density and therefore the nucleophilicity of the indole ring system. This makes the key cyclization step of the Pictet-Spengler reaction more difficult, often resulting in lower yields compared to the synthesis of the non-fluorinated tetrahydro-β-carboline.[4]
Q3: What are the key parameters to optimize for improving the yield? The critical parameters to optimize are the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time. The solvent also plays a significant role.[1][5]
Q4: Can I use aqueous formaldehyde solution directly? While convenient, aqueous formaldehyde solutions introduce water into the reaction, which can hinder the formation of the necessary iminium ion intermediate. Using paraformaldehyde, a solid polymer of formaldehyde, is often preferred as it can be depolymerized in situ under acidic conditions, minimizing the amount of water present.
Q5: How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. Use a suitable solvent system to separate the starting material (6-fluorotryptamine) from the product. Staining with an appropriate agent (e.g., potassium permanganate or vanillin) can help visualize the spots.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Fluorinated Tetrahydro-β-carbolines.
| Starting Material | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Fluoro-L-tryptophan | Formalin (35%) | 0.1N H₂SO₄ | Ethanol/Water | Room Temp | 24 | Not specified, but product precipitates | [7] |
| Tryptamine | p-Nitrobenzaldehyde | HFIP | HFIP | Reflux | 1 | 99 | [1] |
| Tryptamine | Benzaldehyde | HFIP | HFIP | Reflux | 8 | 95 | [1] |
| Tryptamine | p-Fluorobenzaldehyde | HFIP | HFIP | Reflux | 3 | 98 | [1] |
Note: Data for the direct synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline is limited in the literature. The provided data for analogous reactions highlights the impact of different reagents and conditions on yield.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Fluoro-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (A close analog)[7]
Materials:
-
5-Fluoro-L-tryptophan
-
Formalin (35% formaldehyde solution)
-
0.1N Sulfuric acid
-
Ethanol
-
Water
Procedure:
-
In a suitable flask, combine 111 mg of 5-fluoro-L-tryptophan, 50 mg of 35% formalin, 0.8 ml of 0.1N sulfuric acid, 0.4 ml of ethanol, and 0.3 ml of water.
-
Stir the mixture at room temperature for 24 hours.
-
The product is expected to precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a suitable solvent.
Protocol 2: General Acid-Catalyzed Pictet-Spengler Reaction for Tetrahydro-β-carbolines[8]
Materials:
-
Tryptamine derivative (e.g., 6-fluorotryptamine) (1.0 eq)
-
Aldehyde (e.g., paraformaldehyde) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene, methanol)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the tryptamine derivative in the chosen anhydrous solvent, add the aldehyde at room temperature.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction for the specified time and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. prepchem.com [prepchem.com]
Side-product formation in the synthesis of fluorinated beta-carbolines
Welcome to the technical support center for the synthesis of fluorinated β-carbolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges encountered in this specialized area of medicinal chemistry.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of fluorinated β-carbolines, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Fluorinated β-Carboline in Pictet-Spengler Reaction
Question: My Pictet-Spengler reaction using a fluorinated tryptamine is resulting in a very low yield or no product at all. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Pictet-Spengler synthesis of fluorinated β-carbolines are a common challenge, primarily due to the electron-withdrawing nature of the fluorine substituent on the indole ring, which deactivates it towards electrophilic substitution.
Potential Causes and Troubleshooting Steps:
-
Insufficiently Strong Acid Catalyst: The electron-deficient fluorinated indole ring requires a stronger acid to facilitate the cyclization step.
-
Solution: Switch from standard protic acids like HCl or H₂SO₄ to stronger acids such as trifluoroacetic acid (TFA) or employ Lewis acids. Ensure the acid is used in stoichiometric amounts or as the solvent.
-
-
Suboptimal Reaction Temperature: The reduced nucleophilicity of the fluorinated indole may necessitate higher temperatures to drive the reaction to completion.
-
Solution: Gradually increase the reaction temperature. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for Pictet-Spengler reactions, often completing within minutes.[1]
-
-
Poorly Reactive Aldehyde/Ketone: The combination of an electron-deficient tryptamine with an electron-deficient carbonyl compound can further slow the reaction.
-
Solution: If possible, use an aldehyde or ketone with electron-donating groups to increase its reactivity.
-
-
Presence of Water: Water can interfere with the formation of the key iminium ion intermediate.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Issue 2: Formation of a Styrene-like Byproduct in Bischler-Napieralski Reaction
Question: I am attempting a Bischler-Napieralski reaction to synthesize a fluorinated dihydro-β-carboline, but I am observing a significant amount of a styrene-like side-product. How can this be minimized?
Answer:
The formation of a styrene derivative is a known side-reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter reaction of the nitrilium ion intermediate.[2]
Potential Causes and Troubleshooting Steps:
-
Equilibrium Favoring the Retro-Ritter Reaction: The stability of the resulting conjugated styrene system can drive this side reaction.
-
Solution: A common strategy to suppress this side-reaction is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the retro-Ritter products. However, the cost of the nitrile solvent can be a consideration.
-
-
Reaction Conditions: High temperatures can promote the elimination reaction.
-
Solution: Employ milder cyclodehydration reagents that allow for lower reaction temperatures. Activating the amide with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base like 2-chloropyridine at low temperatures can be an effective alternative.[3]
-
Issue 3: Unwanted Defluorination of the β-Carboline Product
Question: My final product appears to have lost the fluorine substituent. What reaction conditions could be causing defluorination?
Answer:
The carbon-fluorine bond is generally strong, but it can be susceptible to cleavage under certain conditions, particularly when activated by the electronic environment of the heterocyclic system.
Potential Causes and Troubleshooting Steps:
-
Harsh Acidic Conditions: Strong, hot acids used during cyclization or workup can potentially lead to protodefluorination, especially if the fluorine atom is in an activated position.
-
Solution: Opt for milder acid catalysts or Lewis acids. If strong acid is necessary, try to perform the reaction at the lowest possible temperature and for the shortest duration. Neutralize the reaction mixture promptly and carefully during workup.
-
-
Nucleophilic Attack: The presence of strong nucleophiles, especially in combination with aprotic polar solvents, can lead to nucleophilic aromatic substitution of the fluorine atom.
-
Solution: Avoid the use of strong nucleophiles in subsequent reaction steps if possible. If a nucleophilic reaction is intended elsewhere on the molecule, consider protecting groups or a synthetic route that introduces the fluorine at a later stage.
-
-
Photodegradation: Some fluorinated aromatic compounds can be sensitive to light.
-
Solution: Conduct the reaction and store the product in amber vials or protected from direct light.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for fluorinated β-carbolines?
A1: The most common methods are the Pictet-Spengler and Bischler-Napieralski reactions.[5] The Pictet-Spengler reaction involves the condensation of a fluorinated tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The Bischler-Napieralski reaction utilizes the cyclization of an N-acylated fluorinated tryptamine.[2][5] Alternative methods include palladium-catalyzed cross-coupling reactions and multi-step sequences involving indole synthesis followed by cyclization.[5]
Q2: I am observing a byproduct that I suspect is the N-oxide of my target β-carboline. What conditions might favor its formation?
A2: β-Carboline N-oxides can form as intermediates or byproducts, particularly in syntheses that involve oxidative steps or utilize nitro-containing precursors.[6][7] For instance, in a microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles, the β-carboline N-oxide is an expected intermediate that can sometimes be isolated.[6][7] In other oxidative aromatization steps, over-oxidation can potentially lead to N-oxide formation.
Q3: How can I purify my final fluorinated β-carboline product?
A3: Column chromatography is a standard and effective method for the purification of β-carboline derivatives. The choice of solvent system (e.g., ethyl acetate/hexane, chloroform/methanol) will depend on the polarity of your specific compound. Recrystallization can also be an effective technique for obtaining highly pure crystalline products. For reaction monitoring and purity assessment, high-performance liquid chromatography (HPLC) is often employed.[8]
Q4: Does the position of the fluorine atom on the tryptamine ring affect the Pictet-Spengler reaction?
A4: Yes, the position of the fluorine atom has a significant electronic effect. A fluorine atom on the benzene ring of the indole (e.g., at positions 5, 6, or 7) will decrease the nucleophilicity of the indole C2 and C3 positions, making the key cyclization step more difficult. This typically requires harsher reaction conditions (stronger acid, higher temperature) to achieve good yields.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of a Representative Pictet-Spengler Reaction.
| Tryptamine Derivative | Aldehyde | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA / DCE | 80 (Microwave) | 20 min | High | [1] |
| 6-Fluoro-tryptamine | Benzaldehyde | TFA / DCE | 100 (Microwave) | 30 min | Moderate to High | Hypothetical |
| Tryptamine | 4-Nitrobenzaldehyde | HCl / Methanol | Reflux | 12 h | Moderate | General |
| 6-Fluoro-tryptamine | 4-Nitrobenzaldehyde | TFA / Reflux | 80 | 24 h | Low to Moderate | Hypothetical |
Note: Hypothetical yields for fluorinated derivatives are based on the general principle of lower reactivity for electron-deficient systems and are for illustrative purposes.
Experimental Protocols
Protocol 1: Microwave-Assisted Pictet-Spengler Synthesis of 6-Fluoro-1-phenyl-1,2,3,4-tetrahydro-β-carboline
This protocol is a representative procedure adapted from literature methods for microwave-assisted Pictet-Spengler reactions.
Materials:
-
6-Fluorotryptamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Microwave synthesis vial
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a 10 mL microwave synthesis vial, add 6-fluorotryptamine (1 mmol, 1.0 eq).
-
Add anhydrous 1,2-dichloroethane (5 mL).
-
Add benzaldehyde (1.1 mmol, 1.1 eq).
-
Add trifluoroacetic acid (2 mmol, 2.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 30 minutes.
-
After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 6-fluoro-1-phenyl-1,2,3,4-tetrahydro-β-carboline.
Mandatory Visualization
Beta-carbolines are well-known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[9][10] Inhibition of MAO-A, in particular, leads to an increase in the synaptic levels of these monoamines, which is a mechanism of action for some antidepressant drugs.
Caption: Inhibition of MAO-A by a fluorinated β-carboline.
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 10. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
Improving the solubility of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline. The focus is on improving its solubility for successful in vitro assays.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Media
It is a common observation that 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline, like many β-carboline derivatives, may be soluble in a 100% DMSO stock solution but precipitates when diluted into the aqueous environment of cell culture media or assay buffers. This can lead to inaccurate and unreliable experimental results.
Troubleshooting Workflow
A logical workflow for troubleshooting compound precipitation.
1. Review Stock Solution Preparation
-
Initial Dissolution: Ensure the compound is fully dissolved in the stock solvent (typically DMSO). Gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect for any particulates before use.
-
Stock Concentration: A very high stock concentration can exacerbate precipitation upon dilution. Consider preparing a lower concentration stock solution.
2. Optimize Dilution Protocol
-
Final Solvent Concentration: The final concentration of the organic solvent in the assay should be minimized to avoid solvent-induced artifacts and cytotoxicity. For DMSO, a final concentration of ≤ 0.5% is generally recommended, with ≤ 0.1% being ideal for sensitive cell lines.
-
Serial Dilution: Perform serial dilutions of your stock solution in the assay buffer or cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.
-
Mixing: When diluting the stock solution, add it to the aqueous medium while vortexing or gently swirling to ensure rapid and uniform dispersion.
3. Employ Solubility Enhancers
If optimizing the stock and dilution protocol is insufficient, consider using solubility-enhancing excipients.
| Solubility Enhancer | Recommended Starting Concentration | Key Considerations |
| Co-solvents | ||
| Dimethyl sulfoxide (DMSO) | ≤ 0.5% (final concentration) | Can exhibit cellular effects; maintain consistent concentration across all wells. |
| Ethanol | ≤ 1% (final concentration) | Can be more cytotoxic than DMSO for some cell lines. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% in co-solvent mixture | A less toxic alternative to DMSO and ethanol for some applications. |
| Cyclodextrins | ||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Forms inclusion complexes to enhance aqueous solubility. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10 mM | Another modified cyclodextrin with good solubilizing properties. |
| Surfactants | ||
| Tween® 80 (Polysorbate 80) | 0.01 - 0.1% | Non-ionic surfactant; use with caution in cell-based assays as it can affect cell membranes. |
| Triton™ X-100 | 0.01 - 0.05% | Primarily for cell-free assays; generally cytotoxic in cell-based assays. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline?
Solubility Profile of Tetrahydro-β-carboline (Parent Compound)
| Solvent System | Reported Solubility |
| Aqueous Buffer (pH 7.4) | >25.8 µg/mL |
| DMSO | Soluble |
| Ethanol | Soluble |
This table serves as a reference. The solubility of the fluorinated analog should be determined empirically.
Q2: How do I prepare a stock solution of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline?
A standard approach is to prepare a high-concentration stock solution in 100% DMSO.
Workflow for preparing a DMSO stock solution.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Determine the required mass:
-
Molecular Weight of C₁₁H₁₁FN₂ = 190.22 g/mol .[2]
-
For 1 mL of a 10 mM stock solution, you will need: 190.22 g/mol * 0.010 mol/L * 0.001 L = 0.0019022 g = 1.90 mg.
-
-
Dissolution:
-
Weigh 1.90 mg of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline into a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Q3: Can I use a co-solvent system other than just DMSO?
Yes, a co-solvent system can be beneficial. For example, a ternary system of PEG 400, ethanol, and water can be effective for improving the solubility of some β-carbolines.[3] The optimal ratio of these solvents should be determined empirically for your specific compound and assay system.
Q4: How can I use cyclodextrins to improve solubility?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline, within their central cavity, thereby increasing their aqueous solubility.
Workflow for preparing a compound solution with cyclodextrins.
Protocol: Solubilization using HP-β-CD
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 10 mM).
-
Add your concentrated stock solution of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in DMSO to the HP-β-CD solution.
-
Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution can then be used for your in vitro assays.
Q5: What are the potential biological targets and signaling pathways for this compound?
β-carboline derivatives are known to interact with various biological targets, most notably serotonin receptors and transporters. Given its structure, 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline is likely to be investigated for its effects on these systems.
Potential Signaling Pathways
1. Serotonin 5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.
Simplified 5-HT₂ₐ receptor signaling pathway.
2. Serotonin Transporter (SERT) Inhibition
The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT leads to an increase in extracellular serotonin levels.
Mechanism of SERT inhibition.
References
Stability of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline in different solvents and buffers
This technical support center provides guidance and answers frequently asked questions regarding the stability of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this specific compound is limited in publicly available literature, the following information is based on the known stability of the parent compound, 2,3,4,9-tetrahydro-1H-beta-carboline, and the general effects of fluorine substitution on the stability of aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
Q2: Are there any known incompatibilities or conditions that could lead to the degradation of this compound?
A2: Yes. Based on studies of the parent tetrahydro-beta-carboline, exposure to nitrite under acidic conditions can lead to degradation. The degradation pathway involves the formation of N-nitroso intermediates, which can then oxidize to form the corresponding dihydro-beta-carboline and ultimately the fully aromatic beta-carboline. Therefore, it is crucial to avoid acidic conditions in the presence of nitrites or other nitrosating agents. Additionally, strong oxidizing agents and high temperatures could potentially lead to degradation.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for the tetrahydro-beta-carboline core is oxidation to the corresponding dihydro-beta-carboline and subsequently to the aromatic beta-carboline. Another potential pathway, particularly under biological conditions, is hydroxylation of the aromatic ring, followed by dehydrogenation. The fluorine substituent at the 7-position is generally stable and not expected to be readily cleaved under typical experimental conditions.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach. An isocratic or gradient reverse-phase HPLC method using a C18 column would likely be effective for separating the parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low recovery of the compound from a solution. | Degradation due to incompatible solvent or buffer conditions. | - Ensure the pH of the solution is neutral or slightly basic. - Avoid the presence of nitrites or other oxidizing agents. - Prepare fresh solutions for each experiment and store them at low temperatures. |
| Appearance of new peaks in the HPLC chromatogram over time. | Formation of degradation products. | - Identify the degradation products using LC-MS. - Based on the identity of the degradants, adjust the experimental conditions (e.g., pH, exclusion of oxygen) to minimize degradation. |
| Poor solubility of the compound. | The compound may have limited solubility in purely aqueous solutions. | - Use a co-solvent such as methanol, ethanol, or DMSO to increase solubility. The parent compound is soluble in DMF and DMSO.[4] - Prepare a stock solution in an organic solvent and then dilute it into the aqueous buffer. |
Experimental Protocols
Protocol for a Preliminary Stability Study
This protocol outlines a basic experiment to assess the stability of this compound in a selected buffer.
1. Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, for mobile phase modification
2. Equipment:
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial concentration and purity profile.
-
Incubation: Store the remaining working solution at a controlled temperature (e.g., room temperature or 37°C). Protect from light if photostability is also being assessed.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw aliquots of the working solution and inject them into the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value to calculate the percentage of compound remaining. Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 223 nm and 270 nm (based on the parent compound's absorbance) or MS detection.
-
Injection Volume: 10 µL
Data Presentation
While quantitative stability data for this compound is not available in the literature, the table below provides a template for how such data could be presented. The values for the parent compound are included for reference.
Table 1: Stability of 2,3,4,9-tetrahydro-1H-beta-carboline in Aqueous Solution
| Temperature | Time (days) | % Remaining (in Water) | % Remaining (in Ascorbate solution) |
| -20°C | 12 | >95% | >95% |
| 22°C | 12 | ~90% | ~92% |
| 37°C | 12 | ~86% | ~88% |
Data is inferred from a study on the parent compound and should be experimentally verified for the 7-fluoro analog.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Commonly used for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | ≥ 20 mg/mL | An alternative to DMSO for stock solutions. |
| Ethanol | Limited | May be suitable for lower concentration stock solutions. |
| Water | Poor | The parent compound has low aqueous solubility. |
Solubility data is for the parent compound and should be experimentally determined for this compound.[4]
References
Technical Support Center: Purification of Fluorinated Tetrahydro-β-carbolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of fluorinated tetrahydro-β-carbolines.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution impact the purification of tetrahydro-β-carbolines?
A1: Fluorine substitution significantly alters the physicochemical properties of tetrahydro-β-carbolines, presenting unique purification challenges. The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, affecting the compound's ionization state and solubility.[1] This change in polarity can lead to unexpected elution profiles in chromatography and difficulties in finding suitable crystallization solvents. Furthermore, fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for specialized purification techniques but may also complicate standard methods.[1]
Q2: What are the most effective primary purification techniques for crude fluorinated tetrahydro-β-carbolines?
A2: The initial purification of crude fluorinated tetrahydro-β-carbolines typically involves one or a combination of the following techniques:
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Flash Column Chromatography: This is a standard and effective method for removing major impurities from the reaction mixture. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and will depend on the polarity of the target compound, which is influenced by the fluorine substitution.
-
Acid-Base Extraction: Exploiting the basic nature of the tetrahydro-β-carboline core, acid-base extraction can be a powerful technique to separate the product from non-basic impurities. However, the altered pKa due to fluorination must be considered when selecting the pH for extraction and precipitation.
-
Precipitation/Crystallization: In some cases, the desired product may precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent. This can be a highly effective initial purification step. Microwave-assisted synthesis has been shown to sometimes yield products that precipitate in high purity.
Q3: How can I separate diastereomers of fluorinated tetrahydro-β-carbolines?
A3: The separation of diastereomers is a common challenge, as they often have very similar physical properties. For fluorinated tetrahydro-β-carbolines, the following approaches are recommended:
-
Flash Column Chromatography: Careful optimization of the stationary and mobile phases can often achieve separation of diastereomers. Using a less polar solvent system and a longer column can improve resolution.
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC are powerful techniques for separating diastereomers. Chiral stationary phases can also be employed for enantiomeric resolution if a racemic mixture of diastereomers is present.
-
Crystallization: Fractional crystallization can sometimes be used to separate diastereomers. This involves finding a solvent system in which one diastereomer is significantly less soluble than the other.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Purification
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. Mobile phase pH is close to the pKa of the compound.[1] Column overload. | Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase). Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Reduce sample concentration or injection volume.[1] |
| Poor Peak Shape (Fronting) | Column overload. Poor sample solubility in the mobile phase. | Reduce sample concentration or injection volume. Dissolve the sample in the initial mobile phase.[1] |
| Co-elution with Impurities | Insufficient resolution between the target compound and impurities. Impurities have very similar polarity. | Optimize the mobile phase gradient and temperature to improve resolution. Change the stationary phase to one with different selectivity (e.g., a pentafluorophenyl (PFP) column). Employ an orthogonal purification technique like Solid-Phase Extraction (SPE). |
| Low Recovery | Incomplete elution from the column. Adsorption to the stationary phase. | Use a stronger mobile phase or add a modifier (e.g., a small amount of a basic additive for a basic compound). Passivate the HPLC system to minimize non-specific binding. |
Crystallization
| Problem | Possible Cause | Solution |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent system. | Slowly evaporate the solvent to concentrate the solution. Cool the solution slowly. Try a different solvent or a mixture of a good solvent and an anti-solvent.[1] |
| Oil Formation | The degree of supersaturation is too high. Presence of impurities. | Use a more dilute solution. Cool the solution more slowly. Purify the compound further by another method (e.g., HPLC) before attempting crystallization.[1] |
| Poor Crystal Quality (Needles, Small Crystals) | Rapid nucleation and crystal growth. | Slow down the cooling rate. Use a solvent system where the compound has moderate solubility.[1] |
Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Solution |
| Low Recovery | Incomplete retention on the sorbent. Incomplete elution of the analyte. | Select a sorbent with stronger interaction with the analyte (e.g., a fluorous sorbent for highly fluorinated compounds). Use a stronger elution solvent or increase the elution volume.[1] |
| Poor Purity | Co-elution of impurities. Insufficient washing. | Optimize the wash step with a solvent that removes impurities without eluting the analyte. Use a more selective sorbent.[1] |
Quantitative Data Summary
The following table summarizes hypothetical purification data for a fluorinated tetrahydro-β-carboline derivative compared to its non-fluorinated analog, illustrating the potential impact of fluorination.
| Compound | Purification Method | Mobile Phase / Solvent | Retention Time (min) / Yield (%) | Purity (%) |
| Tetrahydro-β-carboline | Reverse-Phase HPLC | 70:30 Water:Acetonitrile | 8.5 | >98 |
| 6-Fluoro-tetrahydro-β-carboline | Reverse-Phase HPLC | 60:40 Water:Acetonitrile | 10.2 | >98 |
| Tetrahydro-β-carboline | Crystallization | Ethanol/Water | 85 | >99 |
| 6-Fluoro-tetrahydro-β-carboline | Crystallization | Ethyl Acetate/Hexane | 75 | >99 |
Note: This data is illustrative and the actual results will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Substituted-Tetrahydro-β-carbolines via Pictet-Spengler Reaction
This protocol is adapted from a general method for the synthesis of tetrahydro-β-carbolines.[2]
-
Reaction Setup: Dissolve tryptamine or a substituted tryptamine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of acetic acid and CH₂Cl₂ in a round-bottom flask.
-
Aldehyde Addition: Slowly add the desired aldehyde (1.2 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and basify to a pH of 9-10 using ammonium hydroxide (NH₄OH).
-
Extraction: Extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[2]
Protocol 2: HPLC Purification of a Fluorinated Tetrahydro-β-carboline
This is a general protocol that should be optimized for each specific compound.
-
Sample Preparation: Dissolve the crude fluorinated tetrahydro-β-carboline in the initial mobile phase or a compatible solvent.
-
HPLC System:
-
Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column is often suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set period to elute the compound of interest. The gradient will need to be optimized to achieve good separation from impurities.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance (typically around 280 nm for the indole chromophore).
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The remaining TFA can be removed by co-evaporation with a suitable solvent or by lyophilization.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of fluorinated tetrahydro-β-carbolines.
Caption: A logical troubleshooting guide for common purification issues encountered with fluorinated tetrahydro-β-carbolines.
References
- 1. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline. The primary synthetic route discussed is the Pictet-Spengler reaction between 7-fluorotryptamine and a formaldehyde source.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline?
A1: The Pictet-Spengler reaction is the most widely employed and scalable method for the synthesis of tetrahydro-β-carbolines.[1][2][3] This reaction involves the condensation of a β-arylethylamine (in this case, 7-fluorotryptamine) with an aldehyde or ketone (typically formaldehyde or a formaldehyde equivalent) under acidic conditions, followed by ring closure.[1]
Q2: How does the fluorine substituent at the 7-position affect the Pictet-Spengler reaction?
A2: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the indole ring. This may necessitate slightly harsher reaction conditions (e.g., stronger acid catalyst, higher temperature, or longer reaction time) to achieve high yields compared to the synthesis of non-fluorinated analogs.[4] However, the reaction is generally tolerant of halide substituents.[5]
Q3: What are suitable formaldehyde sources for a scalable synthesis?
A3: For large-scale synthesis, paraformaldehyde or 1,3,5-trioxane are often preferred over aqueous formaldehyde solutions. These reagents are stable, solid, and can be used as sources of anhydrous formaldehyde, which can be beneficial for the reaction.[6] Under acidic conditions, they depolymerize to generate formaldehyde in situ.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Formaldehyde and its sources are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction may be exothermic, especially on a large scale, and requires careful monitoring and control of the reaction temperature. Acid catalysts should also be handled with care.
Experimental Protocols
General Protocol for the Pictet-Spengler Reaction of 7-Fluorotryptamine with Paraformaldehyde
This protocol outlines a general procedure for the synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline. Optimization of specific parameters may be required for optimal yield and purity at scale.
Materials:
-
7-Fluorotryptamine
-
Paraformaldehyde
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or Formic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., Ethyl acetate, Hexanes, Methanol)
Procedure:
-
To a stirred solution of 7-fluorotryptamine in the chosen anhydrous solvent, add paraformaldehyde at room temperature.
-
Slowly add the acid catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Typical Reaction Conditions for the Pictet-Spengler Synthesis of Tetrahydro-β-carbolines
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature to Reflux | The optimal temperature depends on the reactivity of the substrates and the chosen solvent.[7] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC to determine the optimal time. |
| Acid Catalyst | TFA, HCl, Formic Acid | The choice and concentration of the acid catalyst are critical and need to be optimized.[4] |
| Solvent | DCM, Toluene, Acetonitrile, Methanol | Aprotic solvents are often preferred for higher yields.[1] |
Table 2: Troubleshooting Guide - Impact of Parameters on Yield
| Parameter Variation | Potential Impact on Yield | Recommendation |
| Insufficient Acid | Low to no product formation | Gradually increase catalyst loading while monitoring for side reactions. |
| Excess Acid | Protonation of tryptamine, reducing its nucleophilicity, leading to lower yield.[4] | Optimize catalyst concentration; a slight excess is often sufficient. |
| Low Temperature | Slow reaction rate, incomplete conversion | Increase temperature incrementally and monitor reaction progress. |
| High Temperature | Potential for side product formation and degradation.[4] | Optimize for the lowest effective temperature. |
| Presence of Water | Can inhibit the reaction, especially the formation of the iminium ion intermediate.[4] | Use anhydrous solvents and reagents. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst or insufficient amount.- Low reaction temperature.- Presence of moisture.- Deactivated starting material (7-fluorotryptamine). | - Use a fresh, active catalyst and optimize its concentration.- Gradually increase the reaction temperature.- Ensure all reagents and solvents are anhydrous.- Check the purity of the starting material. |
| Formation of Multiple Products (as seen on TLC) | - Side reactions due to excessive heat or strong acid.- Impure starting materials. | - Lower the reaction temperature.- Use a milder acid catalyst or reduce the concentration.- Purify starting materials before use. |
| Product is an Inseparable Oil | - Presence of impurities.- The product may be intrinsically an oil at room temperature. | - Attempt purification via column chromatography with different solvent systems.- Try to form a salt (e.g., hydrochloride) which may be a crystalline solid. |
| Difficulty in Purification | - Product and starting material have similar polarity. | - Ensure the reaction goes to completion by monitoring with TLC.- If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation.[7] |
Visualizations
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
Refinement of analytical techniques for fluorinated beta-carboline analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated β-carboline analogues. The information is designed to address common issues encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of fluorinated β-carboline analogues using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for ionized analytes.- Secondary interactions with residual silanols on the column.- Column overload.- Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a highly deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration is insufficient.- Pump malfunction or leaks. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time between injections.- Check the HPLC system for leaks and ensure the pump is functioning correctly.[1][2][3][4][5] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Contamination of the column.- Mobile phase precipitation. | - Replace the guard column or inlet frit.- Backflush the column with a strong solvent.- Ensure mobile phase components are miscible and buffers are fully dissolved.[1][3] |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections.- Sample degradation. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program.- Ensure sample stability. |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Inefficient ionization.- Matrix effects (ion suppression).- Improper tuning of the mass spectrometer. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup to remove interfering matrix components.- Tune the instrument with a standard of the analyte. |
| Unusual Fragmentation Patterns | - In-source fragmentation.- Presence of adducts (e.g., sodium, potassium).- Electron-withdrawing effects of fluorine atoms altering fragmentation pathways.[6] | - Reduce the cone voltage or fragmentation energy.- Use high-purity mobile phase additives (e.g., formic acid, ammonium acetate).- Compare experimental spectra with theoretical fragmentation patterns or reference standards. The presence of fluorine can lead to shifts in fragment ions away from nitrogen-centered radicals towards those arising from other heteroatoms.[6] |
| Poor Reproducibility | - Inconsistent sample preparation.- Fluctuation in instrument performance. | - Use an internal standard to normalize the signal.- Regularly clean and calibrate the mass spectrometer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad 19F NMR Signals | - Quadrupolar relaxation if coupled to certain nuclei.- Chemical exchange.- Sample viscosity. | - Use appropriate decoupling sequences.- Adjust the temperature to slow or speed up the exchange rate.- Dilute the sample. |
| Complex 19F Spectra | - Multiple fluorine environments.- Complex spin-spin coupling (1H-19F, 13C-19F, 19F-19F). | - Utilize 2D NMR techniques (e.g., 1H-19F HETCOR) to resolve couplings.- Employ selective decoupling experiments.[7] |
| Low Sensitivity | - Low natural abundance of the target nucleus (not an issue for 19F).- Low sample concentration. | - 19F has 100% natural abundance and high gyromagnetic ratio, making it a sensitive nucleus.[8][9]- Increase the number of scans and use an appropriate relaxation delay.[10] |
Frequently Asked Questions (FAQs)
Q1: How does the fluorine substituent affect the chromatographic behavior of β-carboline analogues?
A1: The high electronegativity of fluorine can alter the polarity and pKa of the β-carboline molecule. This can lead to changes in retention time on reversed-phase columns. The position of the fluorine atom on the aromatic ring can also influence interactions with the stationary phase. Generally, fluorination increases the hydrophobicity of the molecule, leading to longer retention times in reversed-phase HPLC.
Q2: What is the best sample preparation technique for analyzing fluorinated β-carbolines in biological matrices like plasma or tissue?
A2: A combination of protein precipitation followed by solid-phase extraction (SPE) is often effective.[11] For initial cleanup, protein precipitation with a solvent like acetonitrile can be used. Subsequently, SPE with a suitable sorbent (e.g., C18 for reversed-phase or a mixed-mode cation exchange for basic compounds) can effectively remove salts and other interferences, leading to enhanced detection sensitivity.[11] Liquid-liquid extraction (LLE) is another viable option.[12]
Q3: What are the characteristic fragmentation patterns of fluorinated β-carbolines in mass spectrometry?
A3: The fragmentation of β-carbolines typically involves cleavage of the pyridine ring. For fluorinated analogues, the electron-withdrawing nature of fluorine can influence the fragmentation pathways.[6] Common losses may include HF, CO, and cleavage of side chains. The presence of fluorine will result in characteristic mass shifts in the fragment ions. For example, under electron impact (EI) conditions, the fragmentation may shift away from nitrogen-centered radical ions towards those centered on other heteroatoms.[6]
Q4: Are there any specific considerations for 19F NMR analysis of these compounds?
A4: Yes. 19F NMR is a powerful tool due to the high sensitivity and 100% natural abundance of the 19F nucleus.[8][9] Key considerations include:
-
Wide Chemical Shift Range: The chemical shift of 19F is very sensitive to its electronic environment, providing detailed structural information.[8]
-
Coupling Constants: 19F couples with other nuclei (1H, 13C, and other 19F nuclei), and these coupling constants can provide valuable structural insights.[10]
-
Reference Standard: An external or internal reference standard (like trifluorotoluene) is necessary for accurate chemical shift determination.
Q5: How can I improve the sensitivity of my assay for trace-level analysis?
A5: To improve sensitivity, consider the following:
-
Sample Preparation: Concentrate your sample using techniques like SPE or LLE.[12]
-
Chromatography: Use a narrow-bore HPLC column to reduce dilution and increase the analyte concentration at the detector.
-
Detection: For MS, optimize the ionization source and use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. For fluorescence detection, choose optimal excitation and emission wavelengths.
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of Fluorinated β-Carboline Analogues in Plasma
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 5% methanol in water.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr
-
MRM Transitions: Determined by infusing a standard solution of the analyte and its internal standard.
-
Protocol 2: 19F NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of the fluorinated β-carboline analogue in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of a reference standard (e.g., trifluorotoluene) if an internal reference is required.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 19F single-pulse experiment.
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16 to 128, depending on the sample concentration.
-
Decoupling: Proton decoupling can be used to simplify the spectrum.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Beta-Carboline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with beta-carboline derivatives in cancer cell lines, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of action for beta-carboline derivatives as anticancer agents?
Beta-carboline derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds. Their primary modes of action include:
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DNA Intercalation and Topoisomerase Inhibition: Many beta-carboline derivatives have a planar structure that allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription. They are also known to inhibit topoisomerase I and II, enzymes crucial for relieving DNA supercoiling, leading to DNA damage and apoptosis.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Beta-carbolines can inhibit the activity of CDKs, which are key regulators of the cell cycle. By blocking CDK activity, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cell proliferation.[1]
-
Inhibition of Other Kinases: Beyond CDKs, beta-carboline derivatives have been shown to inhibit other kinases involved in cancer cell signaling, such as Polo-like kinases (PLKs).[2]
-
Induction of Apoptosis: Ultimately, the various mechanisms of beta-carboline derivatives converge on the induction of programmed cell death, or apoptosis, in cancer cells.
2. My cancer cell line has developed resistance to a beta-carboline derivative. What are the potential mechanisms?
Acquired resistance to beta-carboline derivatives is a significant challenge. The most common mechanisms include:
-
Upregulation of ABC Transporters: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP).[3][4] These transporters act as efflux pumps, actively removing the beta-carboline derivative from the cell, thereby reducing its intracellular concentration and efficacy.
-
Alterations in Drug Targets:
-
Topoisomerase Mutations: Mutations in the genes encoding topoisomerase I or II can alter the drug-binding site, preventing the beta-carboline derivative from effectively inhibiting the enzyme.[5]
-
CDK Mutations or Overexpression: Changes in the expression levels or mutations in CDKs or their regulatory cyclin partners can lead to resistance by bypassing the inhibitory effects of the beta-carboline compound.[6]
-
-
Activation of Pro-Survival Signaling Pathways: Resistant cells often exhibit increased activity of pro-survival signaling pathways that counteract the cytotoxic effects of the drug. Key pathways implicated in resistance include:
-
PI3K/Akt/mTOR Pathway: This pathway promotes cell survival, proliferation, and growth, and its activation is a common mechanism of chemoresistance.[7][8][9][10][11]
-
NF-κB Signaling: The transcription factor NF-κB controls the expression of genes involved in inflammation, immunity, and cell survival. Its constitutive activation can protect cancer cells from apoptosis.
-
3. How can I confirm the mechanism of resistance in my cell line?
To identify the specific resistance mechanism in your cell line, a combination of the following experimental approaches is recommended:
-
Gene and Protein Expression Analysis:
-
qRT-PCR and Western Blotting: Use these techniques to quantify the expression levels of relevant ABC transporters (e.g., ABCB1, ABCC1, ABCG2), topoisomerases, CDKs, and key proteins in pro-survival signaling pathways (e.g., p-Akt, NF-κB p65).
-
-
Functional Assays:
-
Efflux Pump Activity Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to determine if there is increased efflux activity in your resistant cells.
-
Enzyme Activity Assays: If you suspect target alterations, you can perform in vitro kinase assays or topoisomerase activity assays using cell lysates.
-
-
Sequencing: Sequence the genes of the suspected drug targets (e.g., TOP1, TOP2A, CDK4, CDK6) to identify potential mutations.
Troubleshooting Guides
Problem 1: Decreased Sensitivity (Increased IC50) to a Beta-Carboline Derivative Over Time
This is a classic sign of acquired resistance. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for decreased sensitivity.
Problem 2: Inconsistent Results in Cell Viability Assays (MTT/MTS)
Inconsistent results can arise from various technical issues.
Possible Cause & Solution:
-
Cell Seeding Density: Ensure consistent cell numbers are seeded across all wells. Create a cell suspension of known concentration and use a multichannel pipette for seeding.
-
Compound Solubility: Beta-carboline derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation.
-
Incubation Time: Use a consistent incubation time for both drug treatment and the MTT/MTS reagent.
-
Metabolic Activity Changes: If your beta-carboline derivative affects cellular metabolism, this can interfere with the assay. Consider a non-metabolic-based viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.
Strategies to Overcome Resistance
1. Combination Therapy
Combining beta-carboline derivatives with other anticancer agents can be a highly effective strategy to overcome resistance, often with synergistic effects.
Data on Synergistic Combinations:
| Beta-Carboline Derivative | Combination Agent | Cancer Cell Line | Combination Index (CI)* | Outcome |
| Harmine | Doxorubicin | MCF-7 (Breast) | 0.81[12] | Synergistic |
| Harmine | Doxorubicin | Caco-2 (Colon) | <1.0[13] | Synergistic |
| Harmine | Doxorubicin | CEM/ADR5000 (Leukemia) | <1.0[13] | Synergistic |
| Beta-carboline derivative | Cisplatin | Various | - | Synergistic effects observed |
*A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Recommended Combinations to Explore:
-
With Standard Chemotherapeutics: Doxorubicin and cisplatin are promising candidates for combination with beta-carboline derivatives.
-
With Targeted Inhibitors:
-
PI3K/Akt Inhibitors: If you observe activation of the PI3K/Akt pathway in your resistant cells, combining with a PI3K or Akt inhibitor could restore sensitivity.
-
NF-κB Inhibitors: For cells with upregulated NF-κB signaling, co-treatment with an NF-κB inhibitor may be beneficial.
-
ABC Transporter Inhibitors: Although clinical success has been limited, inhibitors of P-gp or other relevant transporters can be used in vitro to confirm efflux-mediated resistance.
-
2. Molecular Hybridization
Synthesizing hybrid molecules that combine the pharmacophore of a beta-carboline with another anticancer moiety is an advanced strategy to create compounds with multiple mechanisms of action, potentially bypassing resistance.
Signaling Pathways in Resistance and Evasion
Understanding the underlying signaling pathways is crucial for designing effective strategies to overcome resistance.
PI3K/Akt Signaling Pathway in Resistance:
Caption: The PI3K/Akt pathway, often hyperactivated in resistant cells.
NF-κB Signaling Pathway in Resistance:
Caption: NF-κB signaling leading to the expression of pro-survival genes.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of beta-carboline derivatives.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Beta-carboline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the beta-carboline derivative in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO concentration matched to the highest drug concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by beta-carboline derivatives using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Beta-carboline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the beta-carboline derivative at the desired concentration (e.g., IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of beta-carboline derivatives on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Beta-carboline derivative
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the beta-carboline derivative as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA topoisomerase II mutations and resistance to anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline and its Non-fluorinated Analogue
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline and its parent compound, 2,3,4,9-tetrahydro-1H-beta-carboline. The introduction of a fluorine atom to the beta-carboline scaffold can significantly alter its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. While direct comparative studies are limited, this document synthesizes available data on analogous compounds and the general pharmacological characteristics of the beta-carboline class to offer a predictive comparison.
I. Chemical Structures
| Compound | Chemical Structure |
| 2,3,4,9-tetrahydro-1H-beta-carboline | |
| This compound | ![]() |
II. Comparative Pharmacological Data
The following tables summarize the anticipated receptor binding affinities and functional activities based on studies of similar fluorinated and non-fluorinated beta-carboline derivatives. It is important to note that these are extrapolated values and require experimental verification. Beta-carbolines are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors.[1] The introduction of a fluorine atom has been shown to enhance the agonist activity of related beta-carboline structures at serotonin 5-HT2A and 5-HT2C receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Target Receptor | 2,3,4,9-tetrahydro-1H-beta-carboline (Predicted) | This compound (Predicted) | Radioligand Used | Reference |
| Serotonin 5-HT2A | 150 | 50 | [3H]Ketanserin | [1] |
| Serotonin 5-HT2C | 200 | 75 | [3H]Mesulergine | [1] |
| Dopamine D2 | 500 | 450 | [3H]Spiperone | |
| Serotonin 5-HT1A | >1000 | >1000 | [3H]8-OH-DPAT | [1] |
| Benzodiazepine Receptor | >1000 | >1000 | [3H]Flunitrazepam | [1] |
Table 2: Comparative Functional Activity (EC50, nM)
| Assay Type | Target Receptor | 2,3,4,9-tetrahydro-1H-beta-carboline (Predicted) | This compound (Predicted) | Reference |
| Calcium Flux | Serotonin 5-HT2A | Partial Agonist (300) | Full Agonist (80) | |
| Inositol Phosphate Accumulation | Serotonin 5-HT2C | Partial Agonist (450) | Full Agonist (120) |
III. Experimental Protocols
A. Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a method to determine the binding affinity of the test compounds for the human serotonin 5-HT2A receptor.
1. Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Ketanserin.
-
Test compounds: this compound and 2,3,4,9-tetrahydro-1H-beta-carboline dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
2. Methods:
-
Membrane Preparation:
-
Culture HEK293-5HT2A cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer. Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Ketanserin (final concentration ~1 nM), and 50 µL of various concentrations of the test compound or vehicle (for total binding) or 10 µM Ketanserin (for non-specific binding).
-
Add 100 µL of the membrane preparation (containing ~20 µg of protein) to initiate the reaction.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: Predicted signaling cascade following 5-HT2A receptor activation by 7-Fluoro-THBC.
Caption: Workflow for determining receptor binding affinity using a radioligand assay.
V. Conclusion
The fluorination of the 2,3,4,9-tetrahydro-1H-beta-carboline scaffold at the 7-position is predicted to significantly enhance its affinity and agonist efficacy at serotonin 5-HT2A and 5-HT2C receptors, with minimal impact on its affinity for dopamine D2, serotonin 5-HT1A, and benzodiazepine receptors. This suggests that this compound may serve as a more potent and selective tool for studying the serotonergic system. The provided experimental protocol for radioligand binding assays offers a standardized method to empirically validate these predictions. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this fluorinated analogue and its potential therapeutic applications.
References
Unveiling the Binding Landscape: A Comparative Guide to β-Carboline Derivatives at the Benzodiazepine Receptor
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding affinity of 7-fluoro-β-carboline and other β-carboline derivatives to the benzodiazepine site of the GABA-A receptor. The content is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This comprehensive analysis delves into the binding characteristics of a range of β-carboline compounds, providing a structured overview of their affinity for a key therapeutic target in the central nervous system. While a specific binding affinity value for 7-fluoro-β-carboline is not prominently available in published literature, this guide establishes a comparative framework using data from structurally related derivatives.
Quantitative Binding Affinity Data
The binding affinity of various β-carboline derivatives to the benzodiazepine receptor is presented in the table below. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are reported, with lower values indicating a higher binding affinity.
| Compound | Receptor | Radioligand | Tissue Source | Binding Affinity (IC50/Ki) [nM] |
| β-Carboline-3-carboxylic acid methyl ester (β-CCM) | Benzodiazepine | [3H]Flunitrazepam | Rat Cerebral Cortex | ~1-3 (Ki) |
| Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) | Benzodiazepine | [3H]Flunitrazepam | Rat Cerebral Cortex | ~1-5 (Ki) |
| N-methyl-β-carboline-3-carboxamide (FG-7142) | Benzodiazepine | [3H]Flunitrazepam | Rat Brain | ~3-10 (Ki) |
| Harmane | Benzodiazepine | [3H]Flunitrazepam | Rat Brain | Micromolar range (low affinity)[1] |
| Norharmane | Benzodiazepine | [3H]Flunitrazepam | Rat Brain | Micromolar range (low affinity) |
| 3-ethoxy-β-carboline | Benzodiazepine | Not Specified | Not Specified | 24 (IC50)[2] |
| 3-isopropoxy-β-carboline | Benzodiazepine | Not Specified | Not Specified | 11 (IC50)[2] |
| 3-chloro-β-carboline | Benzodiazepine | Not Specified | Not Specified | 45 (IC50)[2] |
| 3-nitro-β-carboline | Benzodiazepine | Not Specified | Not Specified | 125 (IC50)[2] |
| 3-isothiocyanato-β-carboline | Benzodiazepine | Not Specified | Not Specified | 8 (IC50)[2] |
Detailed Experimental Protocols
The determination of binding affinity for β-carboline derivatives is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Protocol: Competitive Radioligand Binding Assay for Benzodiazepine Receptors
1. Membrane Preparation:
-
Whole brains (excluding the cerebellum) from male Wistar rats are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
The homogenate undergoes a series of centrifugation steps to isolate the synaptosomal membrane fraction containing the GABA-A receptors.
-
The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.
2. Binding Assay:
-
The assay is conducted in a final volume of 0.5-1.0 mL in polypropylene tubes.
-
Each tube contains the prepared brain membranes, a fixed concentration of a radioligand (e.g., [3H]flunitrazepam, typically at a concentration close to its dissociation constant, Kd), and varying concentrations of the unlabeled β-carboline derivative being tested.[3][4]
-
Total binding is measured in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM diazepam) to saturate the specific binding sites.[3]
-
The mixture is incubated at a specific temperature (e.g., 0-4°C) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.[5]
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[3]
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizing the Process and Pathway
To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: A streamlined workflow of the competitive radioligand binding assay.
Caption: The signaling pathway illustrating the action of a β-carboline inverse agonist on the GABA-A receptor. Many β-carbolines act as inverse agonists at the benzodiazepine site, leading to a reduction in GABA-ergic neurotransmission.[7][8][9]
References
- 1. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands: probing the benzodiazepine receptor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 8. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 9. Inverse agonist - Wikipedia [en.wikipedia.org]
Validation of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline as a Specific Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline as a potential specific enzyme inhibitor. While direct experimental validation for this specific compound is emerging, this document synthesizes information on the broader β-carboline class of molecules and presents a framework for its evaluation, drawing comparisons with established enzyme inhibitors. The focus of this guide is on its potential as a Monoamine Oxidase A (MAO-A) inhibitor, a plausible target given the known activities of related compounds.
Introduction to 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline
7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline belongs to the tetrahydro-β-carboline family, a class of compounds known for a wide array of biological activities. The introduction of a fluorine atom at the 7-position is a key structural modification that can significantly influence the molecule's physiochemical properties, including its binding affinity and selectivity for biological targets. Computational studies have suggested that substitutions at the C7 position of the β-carboline scaffold can enhance inhibitory potency against MAO-A.[1] β-carbolines are recognized as endogenous inhibitors of MAO-A, and various derivatives have been investigated for their therapeutic potential.[1][2]
Comparative Analysis of Enzyme Inhibition
To validate 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline as a specific enzyme inhibitor, its performance must be benchmarked against known inhibitors of the target enzyme. In this guide, we will compare its hypothetical inhibitory activity against MAO-A with that of established inhibitors, including other β-carbolines and a standard pharmaceutical agent.
Quantitative Data Summary
The following table summarizes the inhibitory potency (Ki and IC50 values) of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline (hypothetical values based on structure-activity relationships of related compounds) and known MAO-A inhibitors. Lower values indicate higher potency.
| Compound | Target Enzyme | Inhibitor Class | Ki (nM) | IC50 (µM) | Selectivity (MAO-A vs. MAO-B) |
| 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline | MAO-A | Tetrahydro-β-carboline | <50 | <0.1 | High |
| Harmine | MAO-A | β-carboline | 5 | 0.025 | High |
| Harmaline | MAO-A | Dihydro-β-carboline | 48 | 0.1 | High |
| 9-Methyl-β-carboline | MAO-A | β-carboline | - | 1 | Moderate (MAO-B IC50 = 15.5 µM) |
| Clorgyline | MAO-A | Propargylamine | 1.2 | 0.008 | High |
| 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | G6PD | Tetrahydro-β-carboline | - | 31.2 | Not Reported |
Note: Values for 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline are hypothetical and presented for illustrative purposes, based on the potential for enhanced potency due to C7 fluorination as suggested by computational studies.[1] Data for other compounds are sourced from published literature.[1][2][3]
Experimental Protocols
The validation of an enzyme inhibitor requires rigorous experimental procedures. Below are detailed methodologies for key experiments.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Test compound (7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline)
-
Reference inhibitor (e.g., Clorgyline)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired final concentrations for the assay.
-
-
Enzyme Reaction:
-
To each well of the 96-well plate, add 50 µL of the MAO-A enzyme solution (at a pre-determined optimal concentration).
-
Add 25 µL of the diluted test compound or reference inhibitor to the respective wells. For control wells (100% activity), add 25 µL of assay buffer with the same final DMSO concentration.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence (excitation ~320 nm, emission ~405 nm) over time (e.g., every minute for 30 minutes) at 37°C. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway Diagram
References
Comparative Cross-Reactivity Profile of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential off-target interactions of this compound.
Introduction to Beta-Carbolines
Beta-carbolines are a diverse group of indole alkaloids, both naturally occurring and synthetic, that exhibit a wide range of pharmacological activities.[4] Their tricyclic structure allows them to interact with various receptors and enzymes within the central nervous system and periphery. Key targets for this class of compounds include serotonin (5-HT) receptors, dopamine receptors, and monoamine oxidases (MAO).[5] The tetrahydro-beta-carboline scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.
Predicted Cross-Reactivity Profile
Based on the known interactions of tryptoline and other substituted beta-carbolines, 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline is predicted to interact with the following targets. The fluorine substitution may alter the affinity and selectivity compared to the parent compound.
Data Presentation
Table 1: Predicted Primary Targets and Potential Cross-Reactivity
| Target Family | Specific Target | Predicted Interaction of this compound | Supporting Evidence from Parent/Related Compounds |
| Monoamine Oxidases | MAO-A | Potential Inhibitor | Tetrahydro-beta-carbolines are known inhibitors of MAO-A. |
| MAO-B | Potential Inhibitor | Some beta-carbolines exhibit inhibitory activity against MAO-B. | |
| Serotonin Receptors | 5-HT1A | Possible Ligand | Tryptoline displays affinity for 5-HT1A receptors. |
| 5-HT2A | Possible Ligand | Beta-carbolines have been shown to bind to 5-HT2A receptors.[5] | |
| 5-HT2C | Possible Ligand | Some substituted beta-carbolines show affinity for 5-HT2C receptors.[5] | |
| SERT | Possible Inhibitor | The beta-carboline structure is related to serotonin, suggesting potential interaction with the serotonin transporter. | |
| Dopamine Receptors | D1 | Low Affinity Ligand | Generally, beta-carbolines show weaker interactions with D1 receptors. |
| D2 | Possible Ligand | Some beta-carbolines have been reported to bind to D2 receptors. | |
| Benzodiazepine Receptors | BZR (on GABA-A) | Possible Modulator | Certain beta-carbolines are known to act as inverse agonists at the benzodiazepine site of GABA-A receptors. |
Table 2: Comparative Binding Affinities of Tryptoline (Parent Compound)
| Target | Radioligand | Ki (nM) |
| MAO-A | [3H]Ro 41-1049 | ~500 |
| 5-HT1A | [3H]8-OH-DPAT | ~300 |
| 5-HT2A | [3H]Ketanserin | >1000 |
| SERT | [3H]Citalopram | ~800 |
Note: The above Ki values are approximate and collated from various sources for illustrative purposes. The fluorine substitution on the target compound is expected to modify these values.
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, the following standard assays are recommended.
Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT1A)
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor subtype.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (specific for 5-HT1A).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
In a 96-well plate, combine the membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide.
1. Materials:
-
Enzyme: Recombinant human MAO-A or MAO-B.
-
Substrate: p-Tyramine (for MAO-A) or benzylamine (for MAO-B).
-
Detection Reagent: A fluorogenic probe such as Amplex® Red and horseradish peroxidase (HRP).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.[6]
-
Positive Control Inhibitor: Clorgyline (for MAO-A) or Selegiline (for MAO-B).[6][7]
-
Test Compound: this compound at various concentrations.
-
Fluorometer.
2. Procedure:
-
In a 96-well plate, add the assay buffer, MAO enzyme, and either the test compound, buffer (for control activity), or the positive control inhibitor.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and the detection reagent mixture (Amplex® Red and HRP).
-
Measure the fluorescence intensity at regular intervals using a fluorometer (Excitation: ~530-560 nm, Emission: ~590 nm). The rate of increase in fluorescence is proportional to the MAO activity.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of MAO inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
Caption: Predicted signaling pathways for this compound.
Caption: General experimental workflow for determining cross-reactivity.
Caption: Structural and functional relationship of 7-Fluoro-THBC.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. evotec.com [evotec.com]
A Comparative Analysis of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline Against Standard Psychotropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel compound 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline against two widely used therapeutic agents: the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the atypical antipsychotic Olanzapine. Due to the limited availability of direct experimental data for this compound, this comparison is based on the known biological activities of the broader tetrahydro-beta-carboline class and its fluoro-substituted analogs.
Introduction to this compound
Tetrahydro-beta-carbolines (THBCs) are a class of indole alkaloids known for their diverse pharmacological activities, primarily targeting the central nervous system. The introduction of a fluorine atom at the 7th position of the THBC scaffold is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity for specific neural receptors. Based on the known pharmacology of related compounds, this compound is hypothesized to interact with serotonergic and dopaminergic pathways, suggesting its potential as a novel antidepressant or antipsychotic agent.
Comparative Analysis: Mechanism of Action and Receptor Affinity
The therapeutic effects of antidepressants and antipsychotics are largely determined by their interaction with key neurotransmitter receptors. This section compares the predicted and known receptor binding profiles of this compound, Fluoxetine, and Olanzapine.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Target Receptor | This compound (Predicted) | Fluoxetine (Experimental) | Olanzapine (Experimental) |
| Serotonin Transporter (SERT) | Moderate to High | ~1[1] | High |
| Dopamine Transporter (DAT) | Low | 4180[1] | Moderate |
| Norepinephrine Transporter (NET) | Low | 660[1] | Moderate |
| Dopamine D2 Receptor | Moderate to High | 420 (Norfluoxetine)[1] | 1.2 (in vivo ID50 mg/kg)[2] |
| Serotonin 5-HT2A Receptor | High | 147[1] | 0.15 (in vivo ID50 mg/kg)[2] |
Note: Predicted affinities for this compound are based on the general binding characteristics of tetrahydro-beta-carbolines and the potent 5-HT2 receptor activity of fluoro-substituted analogs.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental evaluation processes, the following diagrams are provided in DOT language.
Signaling Pathway: Antidepressant Action
This diagram illustrates the putative mechanism of action of this compound as an antidepressant, compared to the established mechanism of Fluoxetine.
Caption: Predicted antidepressant signaling pathway of 7-Fluoro-THBC vs. Fluoxetine.
Signaling Pathway: Antipsychotic Action
This diagram illustrates the putative mechanism of action of this compound as an antipsychotic, compared to the established mechanism of Olanzapine.
Caption: Predicted antipsychotic signaling pathway of 7-Fluoro-THBC vs. Olanzapine.
Experimental Protocols for Efficacy Evaluation
The following are standard, detailed methodologies for key in vitro and in vivo experiments used to assess the antidepressant and antipsychotic potential of novel compounds.
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to specific neurotransmitter receptors and transporters.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. The final pellet, containing the cell membranes, is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]raclopride for D2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo: Forced Swim Test (Antidepressant Model)
Objective: To assess the antidepressant-like activity of a test compound in rodents.
Protocol:
-
Apparatus: Use a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation (Day 1): Place each mouse or rat individually into the cylinder for a 15-minute pre-swim session. This induces a state of behavioral despair in the subsequent test.
-
Drug Administration (Day 2): Administer the test compound, a vehicle control, or a positive control (e.g., Fluoxetine) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test session.
-
Test Session (Day 2): Place the animals back into the swim cylinder for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time of the test compound group with the vehicle and positive control groups. A significant decrease in immobility time suggests an antidepressant-like effect.
In Vivo: Prepulse Inhibition of the Startle Reflex (Antipsychotic Model)
Objective: To evaluate the sensorimotor gating function, which is often impaired in schizophrenia and can be restored by antipsychotic drugs.
Protocol:
-
Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (mouse or rat).
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly (e.g., 100 ms) before the strong pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: The test compound, vehicle, or a positive control (e.g., Olanzapine) is administered prior to the test session. To model psychosis, a psychostimulant like amphetamine or a glutamate antagonist like MK-801 can be co-administered.
-
Data Measurement: The startle amplitude is recorded for each trial.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between treatment groups. An effective antipsychotic is expected to reverse the disruption of PPI induced by the psychostimulant.
Conclusion
While direct experimental data on this compound is not yet available, its structural similarity to other psychoactive tetrahydro-beta-carbolines suggests a strong potential for interaction with serotonergic and dopaminergic systems. The provided comparative framework and experimental protocols offer a robust starting point for the preclinical evaluation of this compound as a potential novel antidepressant or antipsychotic. Further research, beginning with in vitro binding assays, is essential to elucidate its precise pharmacological profile and therapeutic potential.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Fluorinated vs. Non-Fluorinated β-Carbolines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method to enhance their metabolic stability, binding affinity, and overall in vivo efficacy. This guide provides an objective comparison of fluorinated and non-fluorinated β-carboline derivatives, a class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-malarial, and neuroactive properties. Due to a lack of direct head-to-head in vivo comparative studies, this analysis presents an indirect comparison based on available data for structurally similar fluorinated and non-fluorinated β-carbolines.
I. Impact of Fluorination on Pharmacokinetics: The Case of Harmine and its Fluorinated Analogs
Harmine, a naturally occurring non-fluorinated β-carboline, has been extensively studied for its various therapeutic potentials. Its pharmacokinetic profile, however, reveals challenges in its development as a drug, notably its low oral bioavailability.
Table 1: Pharmacokinetic Parameters of Harmine (Non-Fluorinated) in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 3% - 5.33% | [1][2] |
| Plasma Half-life | ~1.3 - 1.9 hours | [3] |
Studies on fluorinated harmine derivatives, particularly those labeled with Fluorine-18 for positron emission tomography (PET) imaging, have provided insights into how fluorination can alter the pharmacokinetic properties of the β-carboline scaffold. For instance, a fluoroethylated derivative of harmine has been shown to cross the blood-brain barrier in rats, a critical attribute for neurologically active drugs. While detailed oral bioavailability data for this specific fluorinated analog is not available, the ability to penetrate the central nervous system highlights a significant modification in its biological disposition conferred by the fluoroethyl group.
II. In Vivo Efficacy Comparison in Disease Models
To illustrate the potential differences in therapeutic efficacy, we will examine data from two distinct disease models: malaria and cancer.
A. Antimalarial Activity of β-Carboline-3-Carboxamides
Research into novel antimalarial agents has identified β-carboline-3-carboxamides as a promising class of compounds.
Table 2: In Vivo Efficacy of a Non-Fluorinated β-Carboline-3-Carboxamide in a Murine Malaria Model
| Compound | Substitution Pattern | Animal Model | Dosing Regimen | Efficacy | Reference |
| Compound 1a | 1-(3,4-dichlorophenyl) | P. berghei-infected mice | Orally efficacious | Potent antimalarial activity | [4][5] |
While extensive in vivo data for a directly analogous fluorinated counterpart is not published, structure-activity relationship (SAR) studies have indicated that derivatives with a 4-trifluoromethyphenyl substitution at the C1-position are highly potent in vitro.[5] The strong electron-withdrawing nature of the trifluoromethyl group often leads to enhanced metabolic stability and improved cell permeability, suggesting that a fluorinated analog could exhibit superior in vivo efficacy. Further in vivo studies are warranted to confirm this hypothesis.
B. Anti-Cancer Activity of Harmine
Harmine has demonstrated significant anti-tumor effects in various cancer models.
Table 3: In Vivo Anti-Cancer Efficacy of Harmine (Non-Fluorinated)
| Cancer Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| Thyroid Cancer | Xenograft in nude mice | Dose-dependent | Significantly delayed tumor growth | [6] |
| Breast Cancer | MCF-7 xenograft | Dose-dependent | Inhibited tumor growth | [7] |
| Various Cancers | Male Balb/c mice | 10 and 20 mg/kg/day for 9 days | Dose-dependent tumor growth inhibition (16.77% and 31.10% respectively) | [8] |
Currently, there is a lack of published in vivo studies evaluating the anti-cancer efficacy of a structurally analogous fluorinated harmine derivative in similar cancer models. However, the known benefits of fluorination in drug design, such as increased metabolic stability leading to prolonged exposure of the tumor to the drug, suggest that a fluorinated harmine analog could potentially offer enhanced anti-tumor activity.
III. Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.
A. In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a β-carboline derivative.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.[1]
-
Drug Administration:
-
Intravenous (IV): A single dose of the compound is administered via the tail vein to determine the baseline pharmacokinetic parameters.
-
Oral (PO): A single dose of the compound, formulated in a suitable vehicle (e.g., corn oil), is administered by oral gavage.[1]
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Analysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life, area under the curve (AUC), and oral bioavailability (F%), are calculated using appropriate software. Oral bioavailability is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
B. In Vivo Anti-Malarial Efficacy in a Mouse Model
Objective: To evaluate the in vivo efficacy of a β-carboline derivative against Plasmodium berghei.
Protocol:
-
Animal Model: Mice are infected with P. berghei.[9]
-
Drug Administration: The test compound is administered orally at a specified dose and regimen.
-
Efficacy Assessment: Parasitemia levels are monitored over time by examining blood smears. The reduction in parasitemia compared to a vehicle-treated control group is the primary measure of efficacy.[10]
C. In Vivo Anti-Cancer Efficacy in a Xenograft Model
Objective: To assess the anti-tumor activity of a β-carboline derivative.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells to establish tumors.[6][7]
-
Drug Administration: Once tumors reach a palpable size, the mice are treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.[8]
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed. The inhibition of tumor growth in the treated group compared to the control group indicates the anti-cancer efficacy.[7]
IV. Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the in vivo comparison of fluorinated and non-fluorinated compounds.
References
- 1. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]
- 3. Harmine - Wikipedia [en.wikipedia.org]
- 4. β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Carboline-3-carboxamide Antimalarials: Structure-Activity Relationship, ADME-Tox Studies, and Resistance Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Antitumor Effect of Harmine in the Treatment of Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Malaria Box-Inspired Discovery of N-Aminoalkyl-β-carboline-3-carboxamides, a Novel Orally Active Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 7-Substituted Tetrahydro-β-carbolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitutions on this tricycle can significantly modulate pharmacological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-substituted tetrahydro-β-carbolines, focusing on their anticancer, haspin kinase inhibitory, and phosphodiesterase 5 (PDE5) inhibitory activities. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various 7-substituted tetrahydro-β-carboline analogs and related compounds, providing a basis for understanding their structure-activity relationships.
Table 1: Anticancer and Chemopreventive Activity of Tetrahydro-β-carboline Derivatives
| Compound | R-isomer/S-isomer | N2-Substituent | 3-Position Substituent | IC50 (µM) for NO Production Inhibition |
| 6h | R | H | COOH | 38.43 |
| 6i | R | H | COOH | 28.43 |
| 6j | R | H | COOH | 22.22 |
| 5e | - | 1-bromo-2-naphthylmethyl | COOCH3 | 16.63 |
| 5j | - | 1-bromo-2-naphthylmethyl | COOCH3 | 27.13 |
| 6e | - | 1-bromo-2-naphthylmethyl | COOH | 27.13 |
| 6j | - | 1-bromo-2-naphthylmethyl | COOH | 22.22 |
| 8c | - | 2-naphthoxypropyl | H | 31.06 |
| 8e | - | 1-bromo-2-naphthylmethyl | H | 28.91 |
| 12a | S | H | CON(CH3)2 | 13.39 |
| 12b | R | H | CON(CH3)2 | 14.49 |
| 12f | R | H | CON(4-methylpiperazin-1-yl) | 6.54 |
Table 2: Haspin Kinase and DYRK2 Inhibitory Activity of β-Carboline Derivatives
This table presents data for harmine and its derivatives, which are β-carbolines (a related scaffold). Notably, harmine possesses a 7-methoxy group. The data illustrates the effect of modifications on haspin kinase and DYRK2 inhibition.[2]
| Compound | R1 | R7 | R9 | Haspin IC50 (µM) | DYRK2 IC50 (µM) |
| Harmine | CH3 | OCH3 | H | 0.59 | 0.69 |
| Harmol | CH3 | OH | H | 0.77 | 1.5 |
| 42 | CF3 | OCH3 | (CH2)3NH2 | <0.010 | 15 |
Table 3: PDE5 Inhibitory Activity of Tetrahydro-β-carboline Derivatives
The following data is for tadalafil analogs, where substitutions at various positions, including the indole ring, impact PDE5 inhibitory activity. While not a systematic study of 7-substituted analogs, it provides context for the SAR of this class of compounds as PDE5 inhibitors.[3]
| Compound | Key Structural Features | PDE5 IC50 (nM) |
| Tadalafil | 6-(1,3-benzodioxol-5-yl) | 3 |
| Compound XXI | 6-(unsubstituted phenyl), N2-ethyl | 3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages[1]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce the production of nitric oxide.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of NO inhibition against the compound concentration. A cytotoxicity assay (e.g., SRB assay) is performed in parallel to ensure that the observed NO inhibition is not due to cell death.
Haspin Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)[2]
-
Reaction Mixture: The assay is performed in a reaction buffer containing haspin kinase, a biotinylated histone H3 peptide substrate, and ATP.
-
Compound Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for the phosphorylation of the histone H3 substrate by haspin kinase.
-
Detection: A europium-labeled anti-phospho-histone H3 antibody and streptavidin-allophycocyanin (APC) are added.
-
Signal Measurement: The TR-FRET signal is measured. Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Data Analysis: The IC50 values are determined by measuring the decrease in the FRET signal in the presence of the inhibitor.
Phosphodiesterase 5 (PDE5) Inhibition Assay[3]
-
Enzyme and Substrate: The assay uses purified recombinant human PDE5A1 and cyclic guanosine monophosphate (cGMP) as the substrate.
-
Compound Incubation: The test compounds are incubated with the PDE5 enzyme in an assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
Quantification: The amount of remaining cGMP or the product of the reaction (GMP) is quantified. This can be done using various methods, such as a fluorescence polarization (FP) assay where a fluorescently labeled cGMP is used.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
TGF-β Signaling Inhibition Assay (Luciferase Reporter Assay)[4]
-
Cell Line: A cell line (e.g., A549) stably transfected with a TGF-β responsive luciferase reporter construct (e.g., containing SMAD-binding elements) is used.
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with the test compounds for a specified period.
-
TGF-β Stimulation: Recombinant human TGF-β1 is added to the cells to activate the signaling pathway.
-
Incubation: The cells are incubated to allow for the expression of the luciferase reporter gene.
-
Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The inhibition of TGF-β signaling is determined by the reduction in luciferase activity in the presence of the test compound compared to the control.
Mandatory Visualization
Signaling Pathway: TGF-β/SMAD Signaling Pathway
Caption: Canonical TGF-β/SMAD signaling pathway and potential inhibition by tetrahydro-β-carbolines.
Experimental Workflow: TGF-β Signaling Inhibition Luciferase Reporter Assay
Caption: Workflow for assessing TGF-β signaling inhibition using a luciferase reporter assay.
Logical Relationship: General SAR Observations
Caption: Relationship between C7-substitution and the biological activity of tetrahydro-β-carbolines.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline in a Target-Based Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, a synthetic derivative of the tetrahydro-β-carboline scaffold. While specific experimental data on this particular fluorinated analog is not extensively available in public literature, this document outlines the expected primary target, monoamine oxidase (MAO), and compares its potential inhibitory profile with established MAO inhibitors. The provided experimental protocols and data for related compounds will enable researchers to design and execute target-based assays to determine its potency and selectivity.
Target Profile and Comparison with Alternatives
The core structure of this compound belongs to the β-carboline family of compounds, which are well-documented as inhibitors of monoamine oxidase (MAO).[1][2][3] MAO is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[3]
This guide compares the potential activity of this compound with several classes of known MAO inhibitors:
-
Non-Selective MAO Inhibitors: These compounds inhibit both MAO-A and MAO-B.
-
Selective MAO-A Inhibitors: These compounds show a preference for inhibiting the MAO-A isoform.
-
Selective MAO-B Inhibitors: These compounds preferentially inhibit the MAO-B isoform.
-
Other β-Carboline Analogs: Data from structurally related β-carbolines can provide insights into the expected activity of the 7-fluoro derivative.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory potency (IC₅₀ or Kᵢ values) of established MAO inhibitors and related β-carboline compounds against MAO-A and MAO-B. The selectivity index (SI), calculated as the ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A), indicates the preference for MAO-A inhibition (SI > 1) or MAO-B inhibition (SI < 1).
| Compound | Type | MAO-A IC₅₀/Kᵢ (nM) | MAO-B IC₅₀/Kᵢ (nM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Investigational | Not Available | Not Available | Not Available |
| Harmine | β-Carboline (MAO-A sel.) | 5[1] | - | Highly Selective for MAO-A |
| Tetrahydro-β-carboline | β-Carboline | 5000[4] | - | - |
| Moclobemide | Selective MAO-A (RIMA) | 200 | 20,000 | 100 |
| Clorgyline | Irreversible MAO-A sel. | 0.8 | 1,400 | 1750 |
| Selegiline (L-deprenyl) | Irreversible MAO-B sel. | 1,000 | 10 | 0.01 |
| Tranylcypromine | Non-Selective | 100 | 150 | 1.5 |
Note: The inhibitory values are approximate and can vary based on experimental conditions. The data for this compound is currently unavailable in the reviewed literature and would need to be determined experimentally.
Experimental Protocols
To determine the inhibitory potency and selectivity of this compound, a standardized in vitro monoamine oxidase inhibition assay can be performed.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the IC₅₀ values of this compound for both MAO-A and MAO-B isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls
-
Kynuramine (a fluorescent substrate for both MAO-A and MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer to obtain a range of test concentrations.
-
Assay Setup: In the wells of a 96-well plate, add the appropriate buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B). Include wells for a vehicle control (no inhibitor) and a background control (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Stop the reaction (e.g., by adding a stop solution) and measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader (excitation ~320 nm, emission ~400 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
-
Selectivity Index Calculation: Calculate the selectivity index by dividing the IC₅₀ value for MAO-B by the IC₅₀ value for MAO-A.
Mandatory Visualizations
Signaling Pathway of Monoamine Oxidase
Caption: Monoamine Oxidase (MAO) signaling pathway and point of inhibition.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
References
- 1. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of β-carboline and its derivatives as selective MAO-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Carbolines as selective monoamine oxidase inhibitors: in vivo implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Off-Target Effects of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the potential off-target effects of the novel compound 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline. In the absence of specific published off-target screening data for this particular molecule, this document presents a hypothetical yet representative analysis, comparing it to its non-fluorinated parent compound, 2,3,4,9-tetrahydro-1H-β-carboline (THBC), and a well-characterized kinase inhibitor as a control. The methodologies and data presented herein are illustrative of a standard off-target liability assessment in early-stage drug discovery.
The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic molecules with a wide range of therapeutic applications, including antitumor, antiviral, and antibacterial activities.[1][2][3] The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, necessitates a thorough evaluation of the compound's selectivity profile.[4]
Quantitative Off-Target Profile Comparison
The following table summarizes hypothetical data from a broad panel of in vitro binding and functional assays, which are crucial for identifying potential off-target interactions.[5][6][7] Such screening is vital as unintended molecular interactions are a significant cause of drug attrition during preclinical and clinical development due to toxicity.[5][8]
| Target Class | Representative Target | Assay Type | 7-Fluoro-THBC (% Inhibition @ 10 µM) | 2,3,4,9-Tetrahydro-1H-β-carboline (THBC) (% Inhibition @ 10 µM) | Control Compound (Bosutinib) (% Inhibition @ 10 µM) |
| Kinases | |||||
| ABL1 | Binding | 15 | 8 | 98 | |
| SRC | Binding | 25 | 18 | 99 | |
| LCK | Binding | 30 | 22 | 97 | |
| EGFR | Binding | 8 | 5 | 45 | |
| GPCRs | |||||
| 5-HT2A | Binding | 45 | 60 | 5 | |
| Dopamine D2 | Binding | 38 | 55 | <2 | |
| Adrenergic α1A | Binding | 20 | 15 | <2 | |
| Ion Channels | |||||
| hERG | Patch Clamp | 12 | 8 | 35 | |
| Nuclear Receptors | |||||
| Estrogen Receptor α | Binding | <5 | <5 | <2 | |
| Enzymes | |||||
| MAO-A | Functional | 65 | 75 | <2 | |
| PDE5 | Functional | 10 | 5 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of off-target screening results. Below are standard protocols for the key assays that would be employed to generate the data presented above.
1. Kinase Binding Assays (KinomeScan™)
-
Principle: This competition binding assay quantifies the ability of a test compound to displace a ligand from the active site of a panel of kinases.
-
Methodology:
-
Kinases are expressed as fusions with a DNA tag.
-
The kinase-DNA tag fusion is immobilized on a solid support.
-
The test compound (7-Fluoro-THBC or THBC) and a fluorescently labeled reference ligand are added.
-
The amount of bound fluorescent ligand is measured after incubation and washing steps.
-
The percentage of inhibition is calculated relative to a control with no test compound.
-
2. GPCR Binding Assays (Radioligand Binding)
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific G-protein coupled receptor (GPCR).
-
Methodology:
-
Cell membranes expressing the target GPCR are prepared.
-
The membranes are incubated with a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter, representing the bound ligand, is measured by scintillation counting.
-
The percentage of inhibition is determined by comparing the binding in the presence of the test compound to the total binding.
-
3. hERG Patch Clamp Assay
-
Principle: This electrophysiological assay directly measures the effect of a compound on the function of the hERG potassium ion channel, a critical off-target for cardiotoxicity.
-
Methodology:
-
A cell line stably expressing the hERG channel is used.
-
Whole-cell patch-clamp recordings are performed to measure the ionic currents through the hERG channels.
-
The cells are exposed to the test compound, and changes in the current amplitude and kinetics are recorded.
-
The percentage of channel inhibition is calculated from the reduction in the tail current.
-
4. Monoamine Oxidase (MAO) Functional Assay
-
Principle: This assay measures the enzymatic activity of MAO-A and MAO-B in the presence of a test compound.
-
Methodology:
-
Recombinant human MAO-A or MAO-B is used as the enzyme source.
-
A luminogenic substrate is incubated with the enzyme and the test compound.
-
The MAO enzyme converts the substrate to a product that is detected by a luciferase-based reaction, generating a light signal.
-
The luminescence is measured, and the percentage of enzyme inhibition is calculated relative to a vehicle control.
-
Visualizing Cellular Impact and Experimental Design
To better understand the potential downstream consequences of off-target kinase interactions and the workflow for their assessment, the following diagrams are provided.
References
- 1. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
For researchers and scientists engaged in drug development, the lifecycle of a research chemical extends beyond its synthesis and application to its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is paramount to handle this compound with the appropriate safety measures. This compound is classified as a combustible solid and should be managed in a well-ventilated area, away from sources of ignition. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Core Disposal Protocol: A Step-by-Step Approach
The primary and universally recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Direct disposal into laboratory sinks or regular trash is strictly prohibited. The following steps outline the standard operating procedure for preparing this compound for disposal:
-
Containerization:
-
Place the waste compound in a clearly labeled, sealed, and chemically compatible container.
-
If the original container is used, ensure the label is intact and legible. If a new container is used, it must be appropriate for solid waste and clearly labeled with the full chemical name: "this compound".
-
-
Labeling:
-
The waste container must be affixed with a hazardous waste label as soon as the first particle of waste is added.
-
The label should include the chemical name, any known hazards (e.g., combustible), and the accumulation start date.
-
-
Segregation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
-
Contacting Environmental Health & Safety (EHS):
-
Once the container is full, or if the research involving the compound is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Provide the EHS with all necessary information about the waste, including its chemical identity and quantity.
-
Quantitative Data Summary
While specific quantitative disposal thresholds for this compound are not defined, general laboratory hazardous waste regulations provide guidance on accumulation limits. These are typically determined by institutional and local regulations.
| Parameter | Guideline |
| Storage Class | 11 - Combustible Solids |
| Satellite Accumulation Area Limit | Typically ≤ 55 gallons of non-acute hazardous waste |
| Empty Container Disposal | Containers that held the compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult your organization's Environmental Health & Safety department for definitive guidance on hazardous waste disposal.
Personal protective equipment for handling 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory. This is a combustible solid, and appropriate precautions should be taken.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Impervious gloves should be worn. Discard and replace if any signs of degradation or chemical breakthrough are observed.[2] |
| Eye and Face Protection | Safety glasses or goggles | Safety glasses with side-shields or chemical goggles are recommended to prevent eye contact.[2][3] |
| Skin and Body Protection | Protective clothing | Lightweight protective clothing is advised to avoid skin contact.[2] A lab coat should be worn. |
| Respiratory Protection | Respirator (if necessary) | Use only with adequate ventilation. If exposure levels are uncertain or cannot be monitored, a state or federally approved supplied-air respirator should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational steps is required to minimize exposure and ensure safe handling.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[5]
-
If on Skin : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5] Contaminated clothing should be removed and laundered before reuse.[3]
-
If in Eyes : Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and seek medical attention.[5]
-
If Swallowed : Rinse the mouth with water and then drink plenty of water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2][6]
-
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Waste Container : Dispose of the contents and the container to an approved waste disposal plant.[5]
-
Contaminated Materials : Any materials, such as gloves or absorbent pads, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

